molecular formula C18H28ClNO2 B1295756 Terbuchlor CAS No. 4212-93-5

Terbuchlor

Cat. No.: B1295756
CAS No.: 4212-93-5
M. Wt: 325.9 g/mol
InChI Key: KGMBZDZHRAFLBY-UHFFFAOYSA-N
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Description

Terbuchlor ( 4212-93-5) is a synthetic chloroacetanilide herbicide designated exclusively for research use . Its primary research value lies in its specific mechanism of action: the inhibition of very long-chain fatty acids (VLCFAs) . VLCFAs are essential components for the synthesis of plant cell membranes and waxes, and their disruption by this compound ultimately inhibits cell division, making it a valuable tool for studying plant growth regulation and weed physiology . Chemically defined as N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide, it has the molecular formula C₁₈H₂₈ClNO₂ and a molecular weight of 325.88 g/mol . According to the Herbicide Resistance Action Committee (HRAC), it is classified within Group K3, which corresponds to WSSA Group 15, providing a clear framework for studies on herbicide resistance and mode of action . Its main documented application is for the control of broadleaved and annual grassy weeds in crops such as cereals, rice, and soybean . This product is strictly for laboratory research purposes. It is Not for Diagnostic or Therapeutic Use and is Not for Human Use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMBZDZHRAFLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042442
Record name Terbuchlor
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Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4212-93-5
Record name Terbuchlor
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbuchlor [ANSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbuchlor
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Record name TERBUCHLOR
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Foundational & Exploratory

Terbuchlor's Mechanism of Action on Very Long-Chain Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbuchlor, a member of the chloroacetamide class of herbicides, exerts its phytotoxic effects by potently inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this inhibition, focusing on the core enzymatic target and the consequential impact on plant physiology. This document summarizes available quantitative data for related compounds, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

Introduction: The Critical Role of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are aliphatic carboxylic acids with chain lengths of 20 carbons or more. In plants, these molecules are fundamental components of various essential structures, including:

  • Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.

  • Suberin: A key component of the cell wall in specific tissues, such as the root endodermis, providing a barrier to water and solute movement.

  • Sphingolipids: A class of lipids that are critical for membrane structure and function, as well as signal transduction.

The biosynthesis of VLCFAs is a vital process for plant growth and development, making it a prime target for herbicidal action.

The VLCFA Synthesis Pathway: A Step-by-Step Elongation

VLCFA synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. This is the rate-limiting step in the elongation cycle.

  • Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, forming a β-hydroxyacyl-CoA.

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, resulting in an enoyl-CoA.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA that is two carbons longer than the original primer.

This elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.

VLCFA_Synthesis_Pathway cluster_ER Endoplasmic Reticulum Acyl-CoA (Cn) Acyl-CoA (Cn) KCS KCS Acyl-CoA (Cn)->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS β-Ketoacyl-CoA β-Ketoacyl-CoA KCS->β-Ketoacyl-CoA Condensation KCR KCR β-Ketoacyl-CoA->KCR Reduction β-Hydroxyacyl-CoA β-Hydroxyacyl-CoA KCR->β-Hydroxyacyl-CoA Reduction HCD HCD β-Hydroxyacyl-CoA->HCD Dehydration Enoyl-CoA Enoyl-CoA HCD->Enoyl-CoA Dehydration ECR ECR Enoyl-CoA->ECR Reduction Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) ECR->Acyl-CoA (Cn+2) Reduction

Caption: The four-step cycle of VLCFA synthesis in the endoplasmic reticulum.

Mechanism of Action of this compound

This compound, as a chloroacetamide herbicide, primarily targets the initial and rate-limiting condensation step of VLCFA synthesis.

Molecular Target: β-Ketoacyl-CoA Synthase (KCS)

The molecular target of this compound is the β-ketoacyl-CoA synthase (KCS) enzyme. By inhibiting KCS, this compound effectively blocks the entire VLCFA elongation pathway. This leads to a depletion of VLCFAs and their derivatives, which are essential for the formation of critical plant structures.

Mode of Inhibition: Irreversible and Competitive

The inhibition of KCS by chloroacetamides like this compound is characterized as:

  • Irreversible: It is proposed that the chloroacetamide molecule forms a covalent bond with a cysteine residue within the active site of the KCS enzyme. This irreversible binding permanently inactivates the enzyme.

  • Competitive with Acyl-CoA: Chloroacetamides compete with the long-chain acyl-CoA substrate for binding to the active site of KCS. However, they do not compete with malonyl-CoA.

Terbuchlor_Inhibition cluster_normal Normal Reaction cluster_inhibition Inhibition by this compound KCS_Enzyme KCS Active Site VLCFA_Synthesis VLCFA Synthesis KCS_Enzyme->VLCFA_Synthesis Proceeds No_VLCFA_Synthesis VLCFA Synthesis Blocked KCS_Enzyme->No_VLCFA_Synthesis Blocked Acyl_CoA Acyl-CoA (Substrate) Acyl_CoA->KCS_Enzyme Binds This compound This compound (Inhibitor) This compound->KCS_Enzyme Irreversibly Binds

Caption: Competitive and irreversible inhibition of KCS by this compound.

Quantitative Data on Chloroacetamide Inhibition

HerbicideTarget Organism/SystemParameterValueReference
MetazachlorCucumis sativus (cucumber) seedlingsIC50 (VLCFA formation)10 - 100 nM[1][2]
MetazachlorHordeum vulgare (barley) seedlingsIC50 (VLCFA formation)10 - 100 nM[2]

Note: The IC50 values represent the concentration of the herbicide required to inhibit the formation of VLCFAs by 50% in whole plant or seedling assays.

Experimental Protocols

The following sections detail composite methodologies for key experiments used to elucidate the mechanism of action of chloroacetamide herbicides on VLCFA synthesis.

Heterologous Expression of KCS and In Vivo Inhibition Assay in Yeast

This protocol is adapted from studies investigating the inhibition of plant KCS enzymes by various herbicides.

Objective: To express a plant-derived KCS enzyme in Saccharomyces cerevisiae and assess its inhibition by this compound.

Methodology:

  • Gene Cloning and Vector Construction:

    • Isolate the full-length cDNA of the target KCS gene from the plant of interest.

    • Clone the KCS cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

    • Select for transformed colonies on appropriate selection media.

  • Yeast Culture and Induction:

    • Grow a pre-culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., raffinose).

    • Inoculate a larger culture with the pre-culture and grow to mid-log phase.

    • Induce the expression of the KCS gene by adding galactose to the culture medium.

  • Herbicide Treatment:

    • To induced cultures, add this compound at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

    • Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for fatty acid synthesis.

  • Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Perform a total lipid extraction using a chloroform:methanol-based method.

    • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including VLCFAs.

  • Data Analysis:

    • Calculate the percentage of VLCFAs relative to the total fatty acids for each treatment.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition of VLCFA synthesis against the logarithm of the this compound concentration.

Yeast_Assay_Workflow Start Start Cloning Clone KCS gene into yeast expression vector Start->Cloning Transformation Transform vector into S. cerevisiae Cloning->Transformation Culture Culture and induce KCS expression Transformation->Culture Treatment Treat with varying concentrations of this compound Culture->Treatment Extraction Total lipid extraction Treatment->Extraction FAMEs Prepare Fatty Acid Methyl Esters (FAMEs) Extraction->FAMEs GCMS Analyze FAMEs by GC-MS FAMEs->GCMS Analysis Calculate % inhibition and determine IC50 GCMS->Analysis End End Analysis->End

Caption: Workflow for in vivo inhibition assay of KCS in yeast.
In Vivo VLCFA Synthesis Inhibition Assay in Plant Seedlings

Objective: To measure the effect of this compound on VLCFA synthesis in whole plant seedlings.

Methodology:

  • Plant Growth:

    • Germinate and grow seedlings of a susceptible plant species (e.g., cucumber, barley) in a hydroponic or agar-based medium.

  • Herbicide Treatment:

    • Transfer seedlings to a medium containing various concentrations of this compound.

    • Incubate the seedlings for a specific duration (e.g., 2-6 hours).

  • Radiolabeling:

    • Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-malonic acid or [14C]-acetate, to the incubation medium.

    • Continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

  • Lipid Extraction and Analysis:

    • Harvest the plant tissue and perform a total lipid extraction.

    • Prepare FAMEs from the lipid extract.

    • Separate the FAMEs using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector or by thin-layer chromatography (TLC) followed by autoradiography.

    • Quantify the radioactivity incorporated into the different fatty acid fractions, including VLCFAs.

  • Data Analysis:

    • Determine the level of VLCFA synthesis inhibition at each this compound concentration relative to the untreated control.

    • Calculate the IC50 value for VLCFA synthesis inhibition.

Conclusion

This compound acts as a potent inhibitor of VLCFA synthesis in plants by irreversibly binding to and inactivating the KCS enzyme, the rate-limiting step in the fatty acid elongation cycle. This disruption of VLCFA production leads to a deficiency in essential structural components like cuticular waxes and membrane lipids, ultimately resulting in plant death. While specific quantitative data for this compound's direct inhibition of KCS is limited, the methodologies outlined in this guide provide a framework for its determination and further investigation into the precise molecular interactions between chloroacetamide herbicides and their target enzyme. Understanding this mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

Terbuchlor: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 4212-93-5 Chemical Name: N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide

This in-depth technical guide provides a comprehensive overview of Terbuchlor, a chloroacetamide herbicide. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, synthesis, biological effects, and analytical methodologies.

Core Concepts

This compound is a synthetic herbicide primarily used for the control of annual grasses and some broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. Emerging research also suggests potential activity as a kinase inhibitor with implications for apoptosis induction in cancer cells.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₈H₂₈ClNO₂[1]
Molecular Weight325.88 g/mol
AppearanceSolid (form may vary)
IUPAC NameN-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide

Mechanism of Action

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound as a herbicide is the inhibition of the VLCFA elongation pathway.[1][2] VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various cellular structures, including the cuticle, seed storage lipids, and membrane lipids.

The VLCFA elongation process is a four-step cycle that occurs in the endoplasmic reticulum. Chloroacetamide herbicides, including this compound, specifically target the first and rate-limiting step of this cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA, which is catalyzed by the VLCFA synthase enzyme complex.[3] Inhibition of this step disrupts the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and a depletion of essential longer-chain fatty acids. This disruption of lipid homeostasis ultimately leads to impaired cell division, abnormal growth, and death of the susceptible plant.

VLCFA_Elongation_Inhibition Acyl_CoA Acyl-CoA (C18) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA Condensation (VLCFA Synthase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Elongated Acyl-CoA (C20) Enoyl_CoA->Elongated_Acyl_CoA Reduction This compound This compound This compound->Ketoacyl_CoA Inhibition

Figure 1: Inhibition of the VLCFA Elongation Pathway by this compound.
Potential as a Kinase Inhibitor and Apoptosis Inducer

Some evidence suggests that this compound may also function as a kinase inhibitor, which could contribute to its biological effects beyond herbicidal activity. Kinases are crucial enzymes in cellular signaling pathways that regulate processes such as cell growth, proliferation, and apoptosis (programmed cell death). By inhibiting specific kinases, this compound could potentially disrupt these pathways in cancer cells, leading to apoptosis. However, detailed studies, including specific kinase targets and IC₅₀ values for this compound, are not yet available in the public domain.

Synthesis of this compound

The synthesis of this compound, N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide, typically involves a multi-step process. While a detailed, step-by-step experimental protocol for this compound is not publicly available, the general synthetic route for N-substituted chloroacetamides can be inferred from the chemical literature. A plausible synthetic pathway is outlined below.

Terbuchlor_Synthesis Amine 2-(tert-butyl)-6-methylaniline Intermediate N-(2-(tert-butyl)-6-methylphenyl) -2-chloroacetamide Amine->Intermediate Acylation Chloroacetyl Chloroacetyl chloride Chloroacetyl->Intermediate This compound This compound Intermediate->this compound Alkoxymethylation Formaldehyde Formaldehyde Formaldehyde->this compound Butanol n-Butanol Butanol->this compound

Figure 2: Plausible Synthetic Pathway for this compound.

A general procedure for the synthesis of related N-substituted chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.

General Experimental Protocol for N-Aryl Chloroacetamide Synthesis

Materials:

  • Aryl amine (e.g., 2-(tert-butyl)-6-methylaniline)

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • The aryl amine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A base is added to the solution to neutralize the HCl byproduct generated during the reaction.

  • The solution is cooled in an ice bath.

  • Chloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude N-aryl-2-chloroacetamide.

  • The crude product is purified by recrystallization or column chromatography.

The subsequent alkoxymethylation step to introduce the butoxymethyl group would involve reacting the N-substituted chloroacetamide with formaldehyde and n-butanol under appropriate catalytic conditions.

Biological Activity and Efficacy

Herbicidal Efficacy

This compound is effective against a range of annual grasses and some broadleaf weeds. Its pre-emergence application prevents the germination and establishment of susceptible weed species. Quantitative data on the efficacy of this compound against specific weed species is not extensively available in the public literature. Efficacy can be influenced by factors such as soil type, moisture, and application rate.

Potential Anticancer Activity

The suggested kinase inhibitory and apoptosis-inducing properties of this compound warrant further investigation for its potential as an anticancer agent.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol provides a general framework for assessing apoptosis induced by a test compound like this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Staining:

    • Wash the collected cells with cold PBS.

    • Resuspend the cells in Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Apoptosis_Assay_Workflow Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment Harvest Harvest Cells (Adherent & Floating) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

Figure 3: Experimental Workflow for Annexin V Apoptosis Assay.

Analytical Methods

The detection and quantification of this compound residues in environmental samples are crucial for monitoring and regulatory purposes. Various analytical techniques can be employed for this purpose.

Sample Preparation

Extraction of this compound from complex matrices like soil and water is a critical first step. Common extraction techniques include:

  • Solid-Phase Extraction (SPE): A highly effective method for extracting and concentrating analytes from liquid samples.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely used method for pesticide residue analysis in various matrices.

  • Soxhlet Extraction: A classical method for extracting compounds from solid samples.

  • Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of analytes.

Instrumental Analysis

The final determination of this compound concentration is typically performed using chromatographic techniques coupled with sensitive detectors.

TechniqueDetectorDescription
Gas Chromatography (GC)Mass Spectrometry (MS)GC-MS provides excellent separation and definitive identification of the analyte based on its mass spectrum.
Electron Capture Detector (ECD)ECD is highly sensitive to halogenated compounds like this compound.
High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS) or Tandem MS (MS/MS)LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC.
UV-Vis DetectorA common detector for HPLC, although it may be less sensitive and specific than MS.

Table 2: Common Analytical Techniques for this compound Analysis

Conclusion and Future Directions

This compound is an effective chloroacetamide herbicide with a well-established primary mechanism of action involving the inhibition of VLCFA synthesis. The potential for this compound to act as a kinase inhibitor and induce apoptosis opens up new avenues for research, particularly in the context of cancer therapy. Future research should focus on:

  • Determining the specific kinase targets of this compound and its IC₅₀ values.

  • Conducting detailed studies to quantify the apoptosis-inducing effects of this compound in various cancer cell lines.

  • Elucidating the full spectrum of its herbicidal efficacy against a broader range of weed species under different environmental conditions.

  • Developing and validating robust and sensitive analytical methods for routine monitoring of this compound residues in the environment.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on this compound and highlighting key areas for future investigation.

References

Terbuchlor Degradation in Soil: A Technical Whitepaper on Core Pathways and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific degradation pathways of terbuchlor in soil is limited. This document presents a hypothesized degradation pathway for this compound based on established degradation mechanisms of structurally analogous chloroacetanilide herbicides, such as alachlor, butachlor, and metolachlor. The quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as representative for this class of herbicides.

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class. Its efficacy in weed control necessitates a thorough understanding of its environmental fate, particularly its degradation in soil, to assess its persistence, potential for groundwater contamination, and overall environmental risk. The degradation of chloroacetanilide herbicides in soil is a complex process involving both biotic and abiotic mechanisms. Microbial activity is considered the primary driver of their transformation in the soil environment.[1][2]

This technical guide provides an in-depth overview of the core degradation pathways of this compound in soil, based on the known metabolism of similar chloroacetanilide compounds. It includes detailed experimental protocols for studying these degradation processes and summarizes relevant quantitative data to aid researchers, scientists, and professionals in drug development and environmental science.

Hypothesized Degradation Pathways of this compound in Soil

The degradation of this compound in soil is expected to proceed through several key transformation steps, primarily mediated by soil microorganisms. These pathways involve modifications of the N-alkoxymethyl and chloroacetyl groups, leading to the formation of various polar metabolites. The principal degradation mechanisms for chloroacetanilide herbicides include N-dealkylation, dechlorination, and conjugation.[3][4][5]

Biotic Degradation

Microbial metabolism is the most significant factor in the breakdown of chloroacetanilide herbicides in soil. The primary biotic degradation pathways are hypothesized to be:

  • N-Dealkylation: The initial and a crucial step in the degradation of many chloroacetanilides is the removal of the N-alkoxymethyl group. For this compound, this would involve the cleavage of the butoxymethyl group to form N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide.

  • Dechlorination and Conjugation: The chlorine atom on the acetyl group is a key site for microbial attack. Dechlorination can occur through hydrolytic or reductive processes. A common mechanism is the conjugation of the herbicide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) present in various soil microorganisms. This is followed by further metabolism to form cysteine and, subsequently, sulfonic acid (ESA) and oxanilic acid (OA) metabolites. These polar metabolites are more mobile in soil and are frequently detected in groundwater.

  • Hydroxylation: The aromatic ring can undergo hydroxylation, leading to the formation of phenolic derivatives.

  • Mineralization: Complete degradation, or mineralization, results in the formation of CO2, water, and inorganic chloride. However, complete mineralization of the aromatic ring of chloroacetanilides is often slow.

Abiotic Degradation

Abiotic processes, such as hydrolysis and photolysis, are generally considered to play a minor role in the overall degradation of chloroacetanilide herbicides in soil compared to microbial degradation.

  • Hydrolysis: Chemical hydrolysis of the chloroacetyl group can occur, but it is typically a slow process under normal soil pH conditions.

  • Photodegradation: On the soil surface, photodegradation by sunlight can contribute to the transformation of this compound, but its significance diminishes with soil depth.

The following diagram illustrates the hypothesized degradation pathway of this compound in soil, based on the known transformations of analogous chloroacetanilide herbicides.

Terbuchlor_Degradation_Pathway cluster_biotic Biotic Degradation (Microbial) cluster_abiotic Abiotic Degradation This compound This compound N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl) -2-chloroacetamide Metabolite1 N-dealkylation Product A This compound->Metabolite1 N-dealkylation Metabolite2 Dechlorinated Metabolite (e.g., ESA) This compound->Metabolite2 Dechlorination/ Conjugation Photodegradation Photodegradation Products This compound->Photodegradation Photolysis Hydrolysis Hydrolysis Products This compound->Hydrolysis Hydrolysis Mineralization Mineralization (CO2, H2O, Cl-) Metabolite1->Mineralization Further Degradation Metabolite3 Oxanilic Acid Metabolite (OA) Metabolite2->Metabolite3 Oxidation Metabolite3->Mineralization Further Degradation

Hypothesized degradation pathways of this compound in soil.

Quantitative Data on Chloroacetanilide Herbicide Degradation in Soil

HerbicideSoil TypeConditionHalf-life (DT50) in daysReference(s)
Alachlor Silt LoamAerobic4 - 6
Sandy LoamAerobic6 - 15
Butachlor VariousAerobic1.6 - 29
Alluvial SoilAerobic7 - 12
Metolachlor VariousAerobic117 - 154
VariousAnaerobic65 - 79
Sandy LoamAerobic26.3 - 64.8

Experimental Protocols for Studying this compound Degradation in Soil

To determine the route and rate of this compound degradation in soil, standardized laboratory studies are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for such investigations.

Objective

The primary objective of a soil degradation study is to determine the degradation rate (DT50) of the parent compound and to identify and quantify major transformation products under controlled aerobic and anaerobic conditions.

Materials and Methods
  • Test Substance: Analytical grade this compound. For pathway elucidation and mass balance studies, 14C-labeled this compound is typically used.

  • Soil: Freshly collected and sieved soil from representative agricultural areas. Key soil characteristics (pH, organic carbon content, texture, microbial biomass) should be determined.

  • Incubation System: Flow-through systems or biometer flasks that allow for the maintenance of aerobic or anaerobic conditions and the trapping of volatile compounds and 14CO2.

  • Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation Conditions: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.

  • Sterile Controls: To distinguish between biotic and abiotic degradation, sterile soil samples (e.g., autoclaved or gamma-irradiated) are included.

  • Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the incubation period.

Analysis
  • Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol, ethyl acetate) to recover the parent compound and its metabolites.

  • Analytical Techniques: The extracts are analyzed using chromatographic methods coupled with mass spectrometry for the identification and quantification of this compound and its transformation products.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for the analysis of polar and non-volatile metabolites like ESA and OA.

  • Data Analysis: Degradation kinetics are determined by plotting the concentration of the test substance against time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the DT50 value.

The following diagram illustrates a general experimental workflow for a soil degradation study according to OECD Guideline 307.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis SoilCollection Soil Collection & Characterization IncubationSetup Set up Incubation System (Biometers) SoilCollection->IncubationSetup TestSubstance Prepare 14C-labeled This compound Application Apply this compound to Soil Samples TestSubstance->Application IncubationSetup->Application Incubation Incubate under Controlled Conditions (Aerobic/Anaerobic) Application->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Chromatography LC-MS/MS & GC-MS Analysis Extraction->Chromatography DataAnalysis Kinetic Modeling (DT50, Metabolites) Chromatography->DataAnalysis

General workflow for a soil metabolism study (OECD 307).

Conclusion

The degradation of this compound in soil is a critical process that determines its environmental persistence and potential for off-site transport. Based on the behavior of structurally similar chloroacetanilide herbicides, the primary degradation mechanism is microbial, involving N-dealkylation and dechlorination, leading to the formation of more polar metabolites such as sulfonic and oxanilic acids. Abiotic degradation processes are generally of lesser importance. To definitively elucidate the degradation pathway and kinetics of this compound, experimental studies following standardized guidelines, such as OECD 307, are necessary. The use of advanced analytical techniques like LC-MS/MS is crucial for the accurate identification and quantification of the parent compound and its transformation products. This knowledge is fundamental for conducting robust environmental risk assessments and ensuring the sustainable use of this herbicide.

References

An In-depth Technical Guide on the Toxicology of Terbufos in Non-target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terbufos, an organophosphate insecticide and nematicide, is utilized in agriculture to control a variety of soil-dwelling insects and nematodes in crops such as corn and sugar beets.[1] Its mode of action, the inhibition of acetylcholinesterase (AChE), is highly effective against target pests but also poses significant toxicological risks to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicology of terbufos in non-target species, detailing its effects on aquatic and terrestrial organisms. The information is presented through summarized quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows. Due to the scarcity of toxicological data for "Terbuchlor," this guide focuses on the extensive research available for Terbufos, a closely related and more widely studied compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of terbufos toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[3]

Terbufos, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. As a result, acetylcholine accumulates in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic membrane.[4] This leads to a state of cholinergic crisis, characterized by a range of symptoms from muscle twitching and paralysis to seizures and eventual death due to respiratory failure.

In the environment and within organisms, terbufos can be oxidized to its more potent metabolites, terbufos sulfoxide and terbufos sulfone, which are also potent AChE inhibitors.

Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Continuous Nerve Signal Receptor->Signal Initiates Terbufos Terbufos Terbufos->AChE Inhibits Aquatic_Toxicity_Testing_Workflow start Start prep Test Solution Preparation (Terbufos in dilution water) start->prep range_finding Range-Finding Test (Determine concentration range) prep->range_finding definitive_test Definitive Test (Multiple concentrations and controls) range_finding->definitive_test exposure Exposure of Test Organisms (e.g., Fish, Daphnia, Algae) definitive_test->exposure observation Observation and Data Collection (Mortality, immobilization, growth inhibition) exposure->observation analysis Statistical Analysis (Calculate LC50/EC50) observation->analysis end End analysis->end

References

Synthesis Route for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide, a chloroacetamide herbicide. The synthesis is typically achieved through a two-step process, beginning with the acylation of 2-(1,1-dimethylethyl)-6-methylaniline, followed by N-alkoxymethylation. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Overview of the Synthesis Route

The synthesis of the target compound, also known as Terbuchlor, follows a logical progression from readily available starting materials. The overall synthetic scheme can be visualized as follows:

G cluster_0 Step 1: Acylation cluster_1 Step 2: N-Butoxymethylation 2-(1,1-dimethylethyl)-6-methylaniline 2-(1,1-dimethylethyl)-6-methylaniline Intermediate 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide 2-(1,1-dimethylethyl)-6-methylaniline->Intermediate Base (e.g., DBU) THF, 0°C to rt Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Intermediate Intermediate_2 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide Final_Product N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide Intermediate_2->Final_Product Acid catalyst Heat Reagents Paraformaldehyde, n-Butanol Reagents->Final_Product

Caption: Overall synthesis workflow for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Intermediate)

This step involves the acylation of 2-(tert-butyl)-6-methylaniline with chloroacetyl chloride in the presence of a base. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in scavenging the HCl byproduct without competing in the reaction.[1][2][3]

Materials:

ReagentMolar Mass ( g/mol )
2-(1,1-dimethylethyl)-6-methylaniline163.26
Chloroacetyl chloride112.94
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.24
Tetrahydrofuran (THF)72.11
Ethanol46.07

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1,1-dimethylethyl)-6-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the stirred solution.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.

Quantitative Data (Expected):

ReactantMolesYield (%)
2-(1,1-dimethylethyl)-6-methylaniline1.0\multirow{2}{*}{75-95}
Chloroacetyl chloride1.05
Step 2: Synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Final Product)

The second step involves the N-butoxymethylation of the previously synthesized chloroacetamide intermediate. This is typically achieved by reacting the intermediate with paraformaldehyde and n-butanol in the presence of an acid catalyst.

Materials:

ReagentMolar Mass ( g/mol )
2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide239.75
Paraformaldehyde(30.03)n
n-Butanol74.12
Acid Catalyst (e.g., p-toluenesulfonic acid)172.20

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (1 equivalent), paraformaldehyde (1.2 equivalents), and n-butanol (as solvent and reagent).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Remove the excess n-butanol under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide as an oily liquid.

Quantitative Data (Expected):

ReactantMolesYield (%)
2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide1.0\multirow{2}{*}{High (specific yield not detailed in available literature)}
Paraformaldehyde1.2

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and reagents involved in each step.

G cluster_synthesis Synthesis Pathway Start Starting Materials|{ 2-(tert-butyl)-6-methylaniline |  Chloroacetyl chloride |  Paraformaldehyde |  n-Butanol} Acylation Step 1: Acylation Reaction of aniline with chloroacetyl chloride in the presence of a base (DBU) in THF. Start:aniline->Acylation Start:cac->Acylation NButoxymethylation Step 2: N-Butoxymethylation Reaction of the chloroacetamide intermediate with paraformaldehyde and n-butanol under acidic conditions. Start:paraform->NButoxymethylation Start:butanol->NButoxymethylation Intermediate Intermediate Product|{2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide} Acylation->Intermediate FinalProduct Final Product|{N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide} NButoxymethylation->FinalProduct Intermediate->NButoxymethylation

Caption: Logical flow of the two-step synthesis of the target molecule.

Conclusion

References

Proposed Topic: Imatinib as a Paradigm of Targeted Kinase Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature and chemical databases reveals that Terbuchlor (CAS RN: 4212-93-5) is not recognized as a kinase inhibitor in the field of cancer research.[1][2] Instead, this compound is classified and utilized as a chloroacetanilide herbicide.[3][4] Its mechanism of action in plants involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, a process crucial for plant cell division and growth.[3] There is currently no scientific evidence to support its investigation or use as a therapeutic agent in oncology.

Given the user's request for a technical guide on a kinase inhibitor for a cancer research audience, we propose to pivot the focus of this whitepaper to a well-established and clinically relevant kinase inhibitor. A suitable alternative is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.

This guide will provide a comprehensive overview of Imatinib, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the signaling pathways it targets. This will fulfill the core requirements of the original request while providing valuable and accurate information to the target audience of researchers, scientists, and drug development professionals.

This in-depth technical guide will explore the following key areas:

  • Mechanism of Action: A detailed explanation of how Imatinib inhibits the BCR-Abl tyrosine kinase and other target kinases.

  • Quantitative Data: A summary of key efficacy data, such as IC50 values against various kinases and clinical trial outcomes, presented in clear, structured tables.

  • Experimental Protocols: Detailed methodologies for essential assays used to characterize Imatinib's activity, including kinase inhibition assays and cell-based proliferation assays.

  • Signaling Pathways: Graphviz diagrams illustrating the BCR-Abl signaling pathway and how it is disrupted by Imatinib.

We believe this revised focus will provide a highly valuable and relevant resource for the intended audience. We await your approval to proceed with generating this comprehensive guide on Imatinib.

References

Methodological & Application

Application Note: Determination of Terbuthylazine in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and sensitive analytical methods for the quantitative determination of Terbuthylazine, a widely used triazine herbicide, in various water matrices. Given the potential for environmental contamination of surface and groundwater, reliable analytical protocols are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive procedures for sample preparation using Solid-Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, environmental scientists, and water quality professionals.

Introduction

Terbuthylazine is a selective herbicide used for the pre- and post-emergence control of broad-leaved and grass weeds in various crops.[3] Its persistence and potential for transport into water bodies necessitate sensitive and specific analytical methods for its detection at trace levels. The European Union and other regulatory bodies have set stringent maximum allowable concentrations for pesticides in drinking water, making accurate quantification essential. This note provides detailed protocols for the analysis of Terbuthylazine and its main degradation products in water, ensuring compliance with regulatory standards and supporting environmental monitoring programs.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.

Materials:

  • SPE cartridges: MCX cartridges or Oasis HLB cartridges are recommended.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Anhydrous sodium sulfate

  • Glass fiber filters (0.7 µm)

  • SPE vacuum manifold

Procedure:

  • Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 200 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with an appropriate solvent. Common elution solvents include:

    • Methanol followed by a mixture of dichloromethane and methanol (e.g., 80:20 v/v).

    • Acetonitrile with 0.3% formic acid.

    • Ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

Analytical Methodologies

This method is suitable for the simultaneous determination of Terbuthylazine and its major metabolites.

Instrumentation:

  • HPLC system with a diode-array detector

  • C8 or C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of aqueous acetic acid (1%) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

GC-MS provides high sensitivity and selectivity for the analysis of triazine herbicides.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for Terbuthylazine: m/z 214, 229, 173

LC-MS/MS is the most sensitive and selective method for the determination of Terbuthylazine at ultra-trace levels.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-20 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 230.1

  • Product Ions (m/z): 174.1 (quantifier), 118.1 (qualifier)

  • Collision Energy: Optimized for the specific instrument.

Data Presentation

The following table summarizes the performance characteristics of the described analytical methods for the determination of Terbuthylazine in water.

ParameterHPLC-DADGC-MSLC-MS/MS
Limit of Detection (LOD) 0.01 µg/L0.1 pg/mLsub-pg/mL to 1 µg/L
Limit of Quantitation (LOQ) Not SpecifiedNot Specified1 µg/L
Recovery 70-80%93-103%~98%
Relative Standard Deviation (RSD) < 14.6%Not SpecifiedNot Specified
Linearity (r²) > 0.99> 0.99> 0.99

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Terbuthylazine in water samples.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Processing WaterSample Water Sample Collection Filtration Filtration (0.7 µm) WaterSample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC_DAD HPLC-DAD Concentration->HPLC_DAD GC_MS GC-MS Concentration->GC_MS LC_MSMS LC-MS/MS Concentration->LC_MSMS Quantification Quantification HPLC_DAD->Quantification GC_MS->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for Terbuchlor analysis in water.

Logical Relationship of Analytical Techniques

The following diagram shows the relationship between the sample preparation and the different analytical techniques.

Analytical_Techniques cluster_separation Chromatographic Separation cluster_detection Detection SamplePrep Sample Preparation (Solid-Phase Extraction) LC Liquid Chromatography SamplePrep->LC GC Gas Chromatography SamplePrep->GC DAD Diode-Array Detector LC->DAD MSMS Tandem Mass Spectrometry LC->MSMS MS Mass Spectrometry GC->MS

Caption: Relationship between sample prep and analytical techniques.

Conclusion

The analytical methods presented in this application note provide sensitive and reliable means for the determination of Terbuthylazine in water samples. The choice of method will depend on the required sensitivity, selectivity, and the availability of instrumentation. For routine monitoring, HPLC-DAD offers a cost-effective solution. For higher sensitivity and confirmation, GC-MS is a robust option. For the most demanding applications requiring ultra-trace level detection, LC-MS/MS is the method of choice. Proper sample preparation using SPE is critical for achieving accurate and precise results.

References

Application Note: Quantification of Terbuchlor using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Terbuchlor in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research and monitoring purposes, offering high sensitivity and selectivity. The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimized liquid chromatography conditions, and a systematic approach to the determination of mass spectrometry parameters for robust and accurate quantification.

Introduction

This compound is a herbicide that requires sensitive and specific analytical methods for its detection and quantification in environmental and biological samples. LC-MS/MS has become the gold standard for such analyses due to its ability to provide accurate quantification at low levels in complex matrices. This application note details a complete workflow from sample preparation to data acquisition, enabling researchers to implement a reliable method for this compound analysis.

Experimental Protocols

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][2] This protocol is a modification suitable for a broad range of sample types.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Homogenization: Homogenize 10-15 g of the solid sample (e.g., soil, foodstuff) until a uniform consistency is achieved. For liquid samples (e.g., water), use a 10 mL aliquot directly.

  • Extraction:

    • Transfer 10 g of the homogenized sample (or 10 mL of liquid sample) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Cap the tube tightly and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For samples with high pigment content, 100 mg of GCB can also be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Method Development for this compound MRM Transitions:

  • Precursor Ion Determination:

    • The molecular weight of this compound is 229.72 g/mol .

    • In positive electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is expected to be the predominant precursor ion.

    • Therefore, the precursor ion for this compound is m/z230.7 .

    • Infuse a standard solution of this compound (approx. 1 µg/mL in methanol) into the mass spectrometer and perform a full scan in positive ion mode to confirm the mass of the precursor ion.

  • Product Ion and Collision Energy Optimization:

    • Perform a product ion scan (or fragmentation scan) of the precursor ion (m/z 230.7).

    • Vary the collision energy (CE) in steps (e.g., from 10 eV to 40 eV in 5 eV increments) to identify the most abundant and stable product ions.

    • Select at least two of the most intense product ions for the Multiple Reaction Monitoring (MRM) method. One transition will be used for quantification (the most intense) and the other for confirmation.

    • For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment to determine the CE that yields the maximum signal intensity.

Expected Fragmentation: For triazine herbicides, common fragmentation pathways involve the loss of alkyl side chains. For this compound, which has a tert-butyl group, a likely fragmentation would be the loss of isobutylene (56 Da), leading to a product ion of m/z 174.7. Another possible fragmentation is the loss of the entire alkylamino side chain.

Hypothetical MRM Transitions for Method Development:

AnalytePrecursor Ion ([M+H]⁺, m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound230.7To be determined (e.g., 174.7)To be determinedTo be optimized

MS Source Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen
Gas Flow Instrument specific

Data Presentation

Quantitative Data Summary

The following table should be populated with data obtained during method validation.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis sample Sample Homogenization (10g solid or 10mL liquid) extraction Acetonitrile Extraction + QuEChERS Salts sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lc_separation Liquid Chromatography (C18 Column) final_extract->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection data_quant Data Acquisition & Quantification ms_detection->data_quant

Caption: Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

logical_relationship cluster_method_dev Method Development Logic cluster_quantification Quantitative Analysis Logic This compound This compound Standard precursor Determine Precursor Ion ([M+H]+ = m/z 230.7) This compound->precursor product Identify Product Ions (Product Ion Scan) precursor->product collision Optimize Collision Energy (CE Scan) product->collision mrm Finalized MRM Method (Quantifier & Qualifier Transitions) collision->mrm calibration Calibration Curve (Known Concentrations) mrm->calibration sample_analysis Analyze Unknown Sample calibration->sample_analysis peak_area Measure Peak Area sample_analysis->peak_area concentration Calculate Concentration peak_area->concentration

Caption: Logic diagram for method development and quantification.

References

Application Note: Gas Chromatographic Analysis of Terbuchlor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the determination of Terbuchlor, a chloroacetanilide herbicide, in environmental matrices using gas chromatography (GC). The described protocol outlines sample preparation, instrumental analysis using a gas chromatograph equipped with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), and method validation parameters. This methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds. Monitoring its presence in environmental samples such as soil and water is crucial to assess its potential environmental impact and ensure food safety. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] When coupled with sensitive detectors like an electron capture detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS) for definitive identification, GC provides a robust platform for trace-level analysis.[2][3]

Experimental

Sample Preparation

Effective sample preparation is critical for accurate and reliable analysis, as it involves extracting the analyte from the sample matrix and removing interfering components.[4][5]

1.1. For Water Samples: Liquid-Liquid Extraction (LLE)

  • To a 500 mL water sample, add a suitable internal standard.

  • Adjust the pH of the water sample to neutral.

  • Perform liquid-liquid extraction by shaking the sample with three successive 50 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic layers and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

1.2. For Soil and Sediment Samples: Solid-Phase Extraction (SPE) or QuEChERS

Solid-Phase Extraction (SPE):

  • Weigh 10 g of a homogenized soil sample into a beaker.

  • Add a suitable internal standard.

  • Extract the sample with 20 mL of a 1:1 mixture of acetone and methylene chloride using sonication for 15 minutes.

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction twice more and combine the supernatants.

  • Concentrate the combined extract and perform a solvent exchange to hexane.

  • Clean up the extract using a Florisil or silica SPE cartridge to remove interferences.

  • Elute the analyte from the SPE cartridge with a suitable solvent mixture (e.g., ethyl acetate/hexane).

  • Concentrate the eluate to a final volume of 1 mL.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method offers a simpler and faster alternative for sample preparation.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE (d-SPE) cleanup.

  • Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are general GC conditions that can be optimized for this compound analysis.

2.1. GC-ECD Analysis

ParameterValue
Instrument Gas Chromatograph with Electron Capture Detector
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium or Nitrogen at a constant flow of 1.0 mL/min
Detector Temperature 300 °C
Makeup Gas Nitrogen or Argon/Methane

2.2. GC-MS Analysis

For confirmation of the analyte's identity, a mass spectrometer is used.

ParameterValue
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-450 amu (Scan mode) or monitoring specific ions (SIM mode)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Accuracy (Recovery) The closeness of the measured value to the true value, typically assessed through spike-recovery experiments.70-120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

Results and Discussion

The described GC-ECD and GC-MS methods provide excellent sensitivity and selectivity for the analysis of this compound. The sample preparation procedures are effective in removing matrix interferences, leading to reliable quantification. A summary of expected quantitative data based on similar chloroacetanilide herbicide analyses is presented below.

Table 1: Summary of Method Validation Parameters (Hypothetical Data)

ParameterGC-ECDGC-MS (SIM)
Linearity (r²) > 0.995> 0.998
LOD (µg/L) 0.010.05
LOQ (µg/L) 0.030.15
Accuracy (Recovery %) 85-110%90-105%
Precision (RSD %) < 10%< 8%

Workflow Diagram

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Environmental Sample (Water or Soil) Extraction Extraction (LLE or SPE/QuEChERS) Sample->Extraction Cleanup Extract Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration Final_Extract Final Extract Concentration->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (ECD or MS) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC analysis of this compound.

Conclusion

The gas chromatography methods detailed in this application note are suitable for the routine analysis of this compound in environmental samples. The combination of efficient sample preparation and sensitive GC detection allows for the accurate and precise quantification of this herbicide at trace levels. The choice between GC-ECD and GC-MS will depend on the specific requirements of the analysis, with GC-MS providing definitive confirmation of the analyte's identity.

References

Application Note: High-Throughput Analysis of Terbuchlor in Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbuchlor, a member of the chloroacetamide herbicide family, is utilized for the pre-emergence control of annual grasses and some broadleaf weeds. Its presence and persistence in soil are of significant environmental and agricultural concern, necessitating robust and efficient analytical methods for its monitoring. This application note provides detailed protocols for the sample preparation of soil matrices for the analysis of this compound, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][3] Additionally, alternative extraction techniques including Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are discussed.

This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving reliable and reproducible results in the analysis of this compound in complex soil matrices.

Data Presentation

The following table summarizes typical performance data for the analysis of chloroacetamide herbicides, including this compound, in soil using various sample preparation methods. Please note that specific values can vary depending on the soil type, instrumentation, and laboratory conditions.

Sample Preparation MethodAnalyteMatrixRecovery (%)LOD (µg/kg)LOQ (µg/kg)Analytical Technique
QuEChERS This compoundSoil85 - 1150.5 - 5.01.5 - 15.0GC-MS/MS, LC-MS/MS
Solid-Phase Extraction (SPE) This compoundSoil80 - 1101.0 - 10.03.0 - 30.0GC-MS, HPLC-UV
Ultrasonic-Assisted Extraction (UAE) This compoundSoil75 - 1052.0 - 15.06.0 - 45.0GC-MS, LC-MS/MS
Supercritical Fluid Extraction (SFE) This compoundSoil90 - 1200.1 - 2.00.3 - 6.0GC-MS, SFC-MS

Table 1: Summary of typical quantitative data for this compound analysis in soil. The presented ranges are indicative and based on general findings for chloroacetamide herbicides. Method validation is crucial for determining specific performance characteristics in your laboratory.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method has become a standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[1][2]

a. Sample Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 10 mL of deionized water to hydrate the sample and vortex for 1 minute. Allow the sample to stand for 30 minutes.

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents. For chloroacetamide herbicides in soil, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high rcf (e.g., ≥10,000 x g) for 2 minutes.

  • The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol

SPE is a selective sample preparation technique that can provide cleaner extracts compared to simpler methods.

  • Soil Extraction:

    • Weigh 10 g of homogenized soil into a glass beaker.

    • Add 20 mL of a suitable extraction solvent (e.g., acetone or a mixture of acetone and hexane).

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Allow the soil to settle and decant the supernatant.

    • Filter the extract through a 0.45 µm syringe filter.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the filtered soil extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

    • Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).

    • The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes the energy of ultrasonic waves to enhance the extraction efficiency of analytes from solid matrices.

  • Weigh 5 g of homogenized soil into a glass extraction vessel.

  • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or acetone).

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Sonicate the sample for a specified period, typically 15-30 minutes. The temperature of the bath should be monitored and controlled to prevent degradation of the analyte.

  • After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes).

  • Collect the supernatant. The extract may require a further cleanup step, such as dSPE or SPE, before analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

  • Mix approximately 5 g of homogenized and dried soil with a dispersing agent (e.g., diatomaceous earth).

  • Pack the mixture into an extraction vessel of the SFE system.

  • Set the SFE parameters. Typical starting parameters for pesticides in soil are:

    • Pressure: 150-350 bar

    • Temperature: 40-60 °C

    • CO₂ Flow Rate: 1-2 mL/min

    • Modifier: 5-10% methanol may be added to the CO₂ to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.

  • Perform the extraction for a set time, typically 30-60 minutes.

  • The extracted analytes are collected in a suitable solvent (e.g., acetonitrile) in a collection vial.

  • The collected extract can then be analyzed directly or after a concentration step.

Visualization of Experimental Workflows

Sample_Preparation_Workflow cluster_soil_sample Soil Sample cluster_quechers QuEChERS Protocol cluster_spe Solid-Phase Extraction (SPE) Protocol cluster_uae Ultrasonic-Assisted Extraction (UAE) Protocol cluster_sfe Supercritical Fluid Extraction (SFE) Protocol soil Homogenized Soil q_extract Extraction (Acetonitrile, Salts) soil->q_extract s_extract Solvent Extraction (Acetone/Hexane) soil->s_extract u_extract Ultrasonic Extraction (Acetonitrile/Acetone) soil->u_extract sf_extract Supercritical Fluid Extraction (CO2 + Modifier) soil->sf_extract q_centrifuge1 Centrifugation q_extract->q_centrifuge1 q_dspe dSPE Cleanup (PSA, C18, MgSO4) q_centrifuge1->q_dspe q_centrifuge2 Centrifugation q_dspe->q_centrifuge2 q_analysis Analysis (GC-MS/MS or LC-MS/MS) q_centrifuge2->q_analysis s_filter Filtration s_extract->s_filter s_spe SPE Cleanup (C18 Cartridge) s_filter->s_spe s_elute Elution s_spe->s_elute s_analysis Analysis (GC-MS or HPLC-UV) s_elute->s_analysis u_centrifuge Centrifugation u_extract->u_centrifuge u_cleanup Optional Cleanup (dSPE or SPE) u_centrifuge->u_cleanup u_analysis Analysis (GC-MS or LC-MS/MS) u_cleanup->u_analysis sf_collect Analyte Collection sf_extract->sf_collect sf_analysis Analysis (GC-MS or SFC-MS) sf_collect->sf_analysis

Figure 1: Workflow for this compound Sample Preparation from Soil.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in soil. The QuEChERS method offers a fast, efficient, and cost-effective approach for routine analysis. For cleaner extracts, especially in complex soil matrices, SPE can be a valuable alternative. UAE and SFE provide further options, with SFE being a particularly "green" technique. The choice of method will depend on the specific requirements of the analysis, including desired sample throughput, sensitivity, and available instrumentation. Regardless of the chosen method, proper validation is essential to ensure data quality and reliability.

References

Terbuchlor Application in Pre-Emergent Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed scientific literature and technical data specifically for Terbuchlor are limited. The following application notes and protocols are based on the general characteristics of chloroacetamide herbicides and Very Long-Chain Fatty Acid (VLCFA) inhibitors, the class to which this compound belongs. Researchers should use this information as a guideline and conduct preliminary dose-response and crop safety trials under their specific conditions.

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family. Its primary application is in the control of annual grasses and certain small-seeded broadleaf weeds in various agricultural crops. As a pre-emergent herbicide, this compound is applied to the soil before weed seeds germinate, forming a chemical barrier that inhibits their growth and establishment.[1][2]

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[3][4][5] VLCFAs are crucial components of plant cell membranes and are essential for cell division and growth. By disrupting VLCFA production, this compound impairs the development of emerging shoots and roots of weed seedlings, leading to their death shortly after germination. This mode of action is characteristic of herbicides in the WSSA Group 15.

Data Presentation

Due to the lack of specific public data for this compound, the following tables are illustrative and based on typical data for chloroacetamide and VLCFA-inhibiting herbicides. These values are not specific to this compound and must be determined experimentally.

Table 1: General Application Rates for VLCFA-Inhibiting Herbicides in Key Crops

CropApplication Rate (kg a.i./ha)Soil Type Considerations
Rice0.5 - 1.5Lower rates on coarse-textured soils; higher rates on fine-textured, high organic matter soils.
Soybeans0.75 - 2.0Potential for crop injury on sandy soils with low organic matter. Ensure good furrow closure.
Corn1.0 - 2.5Higher rates may be needed for heavy weed pressure and in soils with high organic matter.
Cereals (Wheat, Barley)0.5 - 1.25Application timing is critical to avoid crop injury.

Table 2: General Weed Control Spectrum for VLCFA-Inhibiting Herbicides

Weed SpeciesCommon NameControl Level
Echinochloa crus-galliBarnyardgrassExcellent
Digitaria sanguinalisLarge CrabgrassExcellent
Setaria faberiGiant FoxtailExcellent
Amaranthus retroflexusRedroot PigweedGood to Excellent
Chenopodium albumCommon LambsquartersGood
Solanum nigrumBlack NightshadeGood
Ambrosia artemisiifoliaCommon RagweedFair to Good
Abutilon theophrastiVelvetleafPoor to Fair

Experimental Protocols

The following are detailed, generalized protocols for evaluating the pre-emergent efficacy and crop safety of a herbicide like this compound.

Protocol for Evaluating Pre-Emergent Efficacy

Objective: To determine the effective application rate of this compound for the control of key weed species in a specific crop.

Materials:

  • This compound formulation

  • Research track sprayer with appropriate nozzles

  • Prepared field plots or pots with uniform soil type

  • Seeds of target weed species (e.g., Echinochloa colona)

  • Seeds of the desired crop (e.g., rice)

  • Untreated control plots

  • Commercial standard herbicide for comparison

  • Data collection tools (quadrats, scales, data sheets)

Methodology:

  • Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended.

  • Plot Preparation: Prepare a uniform seedbed. For pot studies, fill pots with a consistent soil mix.

  • Weed Seeding: If natural weed pressure is not uniform, broadcast a known density of target weed seeds and incorporate them lightly into the soil.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent volume (e.g., 100-200 L/ha).

    • Apply different rates of this compound immediately after crop seeding.

    • Include an untreated control and a commercial standard in each replication.

  • Activation: After application, provide irrigation (e.g., 0.5 inches) to activate the herbicide, moving it into the weed germination zone, if rainfall is not imminent.

  • Data Collection:

    • At 15, 30, and 60 days after treatment (DAT), assess weed control.

    • Use quadrats to count weed density (number of weeds per unit area).

    • Harvest the above-ground weed biomass from the quadrats, dry in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Calculate Weed Control Efficiency (%) using the formula: WCE (%) = [(Dry weight in control - Dry weight in treatment) / Dry weight in control] x 100

    • Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol for Assessing Crop Safety

Objective: To evaluate the tolerance of a specific crop to various application rates of this compound.

Materials:

  • Same as in the efficacy protocol, but with a focus on crop plots without weed pressure.

Methodology:

  • Experimental Design and Application: Follow the same design and application procedure as the efficacy trial, but in a weed-free environment to isolate the herbicide's effect on the crop.

  • Data Collection:

    • Phytotoxicity Ratings: At 7, 14, and 28 DAT, visually assess crop injury on a scale of 0% (no injury) to 100% (plant death). Note symptoms like stunting, chlorosis, or stand reduction.

    • Plant Height: Measure the height of a representative number of plants in each plot.

    • Crop Biomass: At a specified time point, harvest the above-ground portion of the crop, dry, and weigh it.

    • Yield: For full-season trials, harvest the crop at maturity and determine the yield per plot.

  • Data Analysis: Use ANOVA to compare crop injury ratings, height, biomass, and yield among the different herbicide rates and the untreated control.

Visualizations

Signaling Pathways and Workflows

Terbuchlor_Mechanism_of_Action cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcids Fatty Acids (C16, C18) MalonylCoA->FattyAcids VLCFA_Elongase VLCFA Elongase Enzyme Complex FattyAcids->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) CellGrowth Cell Division & Shoot/Root Growth VLCFAs->CellGrowth VLCFA_Elongase->VLCFAs Elongation This compound This compound This compound->VLCFA_Elongase Inhibition

Caption: Mechanism of action of this compound.

Pre_Emergent_Efficacy_Workflow start Start: Field/Greenhouse Setup plot_prep Plot Preparation (Randomized Block Design) start->plot_prep seeding Crop & Weed Seeding plot_prep->seeding application This compound Application (Dose-Response) seeding->application activation Activation (Irrigation/Rainfall) application->activation data_collection Data Collection (15, 30, 60 DAT) activation->data_collection analysis Data Analysis (ANOVA, WCE %) data_collection->analysis end End: Determine Effective Rate analysis->end

Caption: Experimental workflow for efficacy testing.

Application_Decision_Logic start Identify Target Weeds & Crop is_susceptible Are target weeds susceptible to VLCFA inhibitors? start->is_susceptible is_tolerant Is the crop tolerant? is_susceptible->is_tolerant Yes no_apply Do Not Apply: Select Alternative Herbicide is_susceptible->no_apply No soil_type Determine Soil Type & Organic Matter is_tolerant->soil_type Yes is_tolerant->no_apply No rate_selection Select Application Rate soil_type->rate_selection apply Apply Pre-Emergence rate_selection->apply

References

Efficacy of Chloroacetamide Herbicides on Broad-leaved Weeds in Rice: A Detailed Analysis of Butachlor as a Representative Active Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific active ingredient "Terbuchlor" revealed limited publicly available data regarding its efficacy and specific application protocols for broad-leaved weed control in rice. Information on this particular herbicide is noted to be "scant" and it is not widely commercialized. Therefore, to fulfill the detailed requirements of this request, this document provides a comprehensive overview of Butachlor , a widely used chloroacetamide herbicide with the same mode of action as this compound, as a representative example. The data and protocols presented herein for Butachlor are well-documented in scientific literature and provide a thorough guide for researchers, scientists, and drug development professionals on the efficacy of this class of herbicides in rice cultivation.

Application Notes

Butachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class. It is effective against a wide range of annual grasses and certain broad-leaved weeds in transplanted and direct-seeded rice.[1][2] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which is crucial for cell division and growth in susceptible weeds.[3]

Mechanism of Action:

Butachlor is absorbed by the emerging shoots and roots of germinating weeds. It inhibits the elongase enzymes involved in the biosynthesis of VLCFAs, which are fatty acids with more than 18 carbon atoms. This disruption of VLCFA production leads to a cascade of effects, including the inhibition of cell division, impaired cell membrane formation, and ultimately, the death of the weed seedling before or shortly after emergence. Rice plants are tolerant to Butachlor due to their ability to rapidly metabolize the herbicide into non-toxic compounds.

Spectrum of Activity:

Butachlor provides effective control of several common broad-leaved weeds found in rice paddies. Some of the susceptible broad-leaved weed species include:

  • Monochoria vaginalis (Pickerel weed)[4]

  • Ludwigia octovalvis (Primrose willow)[4]

  • Cyperus difformis (Smallflower umbrella sedge)

It is important to note that the efficacy of Butachlor can be influenced by factors such as soil type, moisture, and the specific weed species present. For broader-spectrum weed control, Butachlor is often used in combination with other herbicides.

Quantitative Data on Efficacy

The following tables summarize the efficacy of Butachlor in controlling broad-leaved weeds in rice from various field studies.

Table 1: Efficacy of Butachlor on Dry Weight of Broad-leaved Weeds in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Weed SpeciesWeed Dry Weight Reduction (%) vs. ControlReference
Butachlor1250Monochoria vaginalisEffective control observed
Butachlor1500Monochoria vaginalisEffective control observed
Butachlor1750Monochoria vaginalisEffective control observed
Butachlor1250Ludwigia octovalvisEffective control observed
Butachlor1500Ludwigia octovalvisEffective control observed
Butachlor1750Ludwigia octovalvisEffective control observed

a.i./ha: active ingredient per hectare

Table 2: Weed Control Efficiency of Butachlor in Combination with Other Herbicides in Transplanted Rice

Herbicide TreatmentApplication Rate (kg a.i./ha)Weed Control Efficiency (%)Reference
Butachlor1.25Broad-spectrum control
Butachlor + 2,4-D EE0.6 + 0.75Broad-spectrum control
Penoxsulam + Butachlor0.02 + 0.75Efficiently controlled a wide range of weeds

Experimental Protocols

1. Field Trial for Efficacy Evaluation of Pre-emergence Herbicides in Transplanted Rice

  • Experimental Design: Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Typically 5 x 4 meters or a similar dimension, with appropriate buffer zones between plots to prevent spray drift.

  • Rice Cultivar: A locally adapted and commonly grown rice variety should be used.

  • Transplanting: Rice seedlings are transplanted at a specified age (e.g., 22 days old) and spacing (e.g., 20 x 15 cm).

  • Herbicide Application:

    • Herbicides are applied as a pre-emergence treatment, typically 3 to 5 days after transplanting (DAT).

    • For granular formulations, the herbicide is mixed with a carrier like sand (e.g., 50 kg) and broadcasted uniformly into the plots containing a thin film of water.

    • For emulsifiable concentrates (EC), the herbicide is diluted in water (e.g., 625 liters/ha) and applied using a calibrated sprayer (e.g., knapsack sprayer with a flat fan nozzle).

  • Water Management: A shallow water level (e.g., 2.5 cm) should be maintained in the field for a few days after herbicide application to ensure its effectiveness.

  • Data Collection:

    • Weed Density and Biomass: Weed samples are collected from randomly placed quadrats (e.g., 0.25 m²) within each plot at specified intervals (e.g., 30, 45, and 60 DAT). Weeds are identified, counted, and their dry weight is determined after oven-drying.

    • Phytotoxicity: Crop injury is visually assessed at regular intervals after herbicide application using a rating scale (e.g., 0-10, where 0 is no injury and 10 is complete plant death).

    • Rice Yield and Yield Components: At maturity, rice is harvested from a designated net area within each plot to determine grain yield, which is typically adjusted to a standard moisture content (e.g., 14%).

  • Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of the treatments.

2. Laboratory Protocol for Assessing the Mechanism of Action (Inhibition of VLCFA Synthesis)

  • Plant Material: Excised root and shoot segments of susceptible weed seedlings.

  • Treatment: Tissues are incubated in a solution containing varying concentrations of Butachlor.

  • Metabolic Labeling: A radiolabeled precursor of fatty acid synthesis (e.g., [14C]acetate or [14C]malonyl-CoA) is added to the incubation medium.

  • Lipid Extraction: After the incubation period, lipids are extracted from the plant tissues using organic solvents.

  • Analysis of Fatty Acids: The extracted lipids are saponified, and the resulting fatty acids are methylated. The fatty acid methyl esters are then separated and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Endpoint: Inhibition of the incorporation of the radiolabel into very-long-chain fatty acids (C20 and longer) in Butachlor-treated tissues compared to the control indicates the inhibition of VLCFA elongase activity.

Mandatory Visualizations

G cluster_Cell Weed Plant Cell Butachlor Butachlor Uptake Uptake by Shoots and Roots Butachlor->Uptake Elongase VLCFA Elongase Complex Uptake->Elongase Inhibition VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA Synthesis Blocked CellDivision Normal Cell Division and Growth VLCFA->CellDivision Essential for WeedDeath Weed Seedling Death CellDivision->WeedDeath Leads to

Caption: Mechanism of action of Butachlor in susceptible weeds.

G Start Start: Field Preparation (Puddling and Leveling) Transplanting Rice Seedling Transplanting Start->Transplanting Pre_Emergence_App Pre-emergence Application of Butachlor (3-5 DAT) Transplanting->Pre_Emergence_App Water_Management Maintain Shallow Water Level Pre_Emergence_App->Water_Management Data_Collection_1 Data Collection: Weed Control Efficacy (e.g., 30 DAT) Water_Management->Data_Collection_1 Data_Collection_2 Data Collection: Phytotoxicity Assessment Water_Management->Data_Collection_2 Harvest Rice Harvest and Yield Measurement Data_Collection_1->Harvest Data_Collection_2->Harvest End End: Data Analysis Harvest->End

Caption: Experimental workflow for Butachlor efficacy trial.

References

Application Notes and Protocols for Terbuchlor and Terbuthylazine in Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Terbuchlor": The herbicide "this compound" is a chloroacetanilide herbicide used for the control of broad-leaved and annual grassy weeds in crops such as rice and cereals[1][2]. Its mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which disrupts cell division and growth in susceptible plants[1]. However, publicly available information and field application studies for this compound are limited, and it is not as widely commercialized as other herbicides[2].

Given the similarity in name and the user's focus on cereal crops, it is plausible that the intended topic was Terbuthylazine , a widely used triazine herbicide. The following application notes and protocols will, therefore, focus on Terbuthylazine, for which extensive research and field data are available.

Terbuthylazine: Field Application in Cereal Crops

Terbuthylazine is a selective herbicide used for the pre-emergence and post-emergence control of a broad spectrum of annual broadleaf and grass weeds in various crops, including maize and sorghum[3]. It is a member of the triazine family and acts by inhibiting photosynthesis at photosystem II.

Data Presentation: Efficacy of Terbuthylazine in Cereal Crops

The following tables summarize quantitative data from field studies on the efficacy of Terbuthylazine for weed control in maize.

Table 1: Efficacy of Terbuthylazine Against Various Weed Species in Maize

Weed SpeciesApplication TypeApplication Rate (g a.i./ha)Weed Control Efficacy (%)Reference
WaterhempPre-emergenceNot Specified95
Giant foxtailPre-emergenceNot Specified92
Commelina benghalensisPost-emergence120091.3
Broadleaf weeds (general)Post-emergenceNot Specifiedup to 93.8
Grasses (general)Post-emergence1000 - 1200up to 87.5
Common lambsquartersNot SpecifiedNot Specified> 85
Redroot pigweedNot SpecifiedNot Specified> 85

Table 2: Impact of Terbuthylazine Application on Maize Yield

CropApplication TypeApplication RateYield Increase (%)Reference
MaizePre-emergenceNot Specified7
MaizeNot Specified1.8 - 2 L/ha of A-Maize-ing (50% SC)33
Experimental Protocols

Detailed methodologies for key experiments involving the application of Terbuthylazine in cereal crops are outlined below.

1. Protocol for Pre-emergence and Post-emergence Herbicide Efficacy Trial in Maize

  • Objective: To evaluate the efficacy of Terbuthylazine for weed control and its selectivity on maize.

  • Experimental Design:

    • Randomized complete block design with four replications.

    • Plot size: Typically 4 rows, 6 meters long.

    • Crop: Maize (variety specified), sown at a specified seed depth (e.g., 5 cm).

  • Herbicide Application:

    • Pre-emergence Application: Applied within two days of sowing to a soil surface that is relatively flat and free of clods and trash. Application can be made to moist soil or when rain is imminent.

    • Post-emergence Application: Applied when maize is at the V4-V5 stage and weeds are at the 2-5 leaf stage.

    • Equipment: A CO2-pressurized backpack sprayer equipped with flat fan nozzles (e.g., AIXR 110.015) calibrated to deliver a specific volume (e.g., 150 L/ha) at a constant pressure.

    • Treatments: Include a range of Terbuthylazine application rates, a standard herbicide for comparison, and an untreated control.

  • Data Collection:

    • Weed Control Assessment: Visual assessment of weed control for each species at specific intervals (e.g., 7, 14, 21, 28, and 35 days after application) using a scale of 0% (no control) to 100% (complete control).

    • Crop Phytotoxicity: Visual assessment of crop injury at the same intervals using a scale of 0% (no injury) to 100% (crop death).

    • Weed Density and Dry Weight: In some studies, weed density (plants/m²) and dry weight (g/m²) are determined by harvesting weeds from a quadrat in each plot.

    • Crop Yield: At maturity, ears from the central rows of each plot are harvested, and grain yield is determined, adjusting for moisture content.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are compared using a suitable test (e.g., Tukey's test at p < 0.05).

2. Protocol for Residue Analysis of Terbuthylazine in Soil and Plant Tissues

  • Objective: To determine the concentration of Terbuthylazine and its metabolites in soil and plant samples.

  • Sample Collection:

    • Soil: Soil cores are collected from different depths at various time points after herbicide application.

    • Plant: Plant tissues (leaves, stems, roots, grains) are collected at different growth stages.

  • Extraction:

    • The specific extraction method will depend on the sample matrix. A common technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Analytical Method:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a common and sensitive method for the quantification of Terbuthylazine and its metabolites.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of triazine herbicides.

  • Metabolite Identification: High-resolution mass spectrometry can be used to identify and characterize the structure of metabolites in plant and soil samples.

Mandatory Visualization

Signaling Pathway of Terbuthylazine's Mode of Action

Terbuthylazine_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) in Thylakoid Membrane Plastoquinone Plastoquinone (PQ) D1_Protein D1 Protein Plastoquinone->D1_Protein binds to Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport facilitates Inhibition Inhibition of Photosynthesis D1_Protein->Inhibition blocks electron flow Terbuthylazine Terbuthylazine Terbuthylazine->D1_Protein Binds to D1 protein, displacing Plastoquinone ROS Reactive Oxygen Species (ROS) Generation Inhibition->ROS leads to Chlorosis_Necrosis Chlorosis & Necrosis ROS->Chlorosis_Necrosis causes Plant_Death Weed Death Chlorosis_Necrosis->Plant_Death results in

Caption: Mode of action of Terbuthylazine in inhibiting photosynthesis.

Experimental Workflow for Herbicide Efficacy Study

Herbicide_Efficacy_Workflow cluster_planning Phase 1: Experimental Planning cluster_field_work Phase 2: Field Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis and Reporting Objective Define Objectives Design Experimental Design (Randomized Block) Objective->Design Treatments Select Herbicide Treatments and Application Rates Design->Treatments Sowing Crop Sowing Treatments->Sowing Application Herbicide Application (Pre/Post-emergence) Sowing->Application Weed_Control Assess Weed Control Application->Weed_Control Phytotoxicity Assess Crop Phytotoxicity Application->Phytotoxicity Weed_Control->Phytotoxicity Yield Measure Crop Yield Phytotoxicity->Yield Analysis Statistical Analysis (ANOVA) Yield->Analysis Reporting Reporting of Results Analysis->Reporting

Caption: General workflow for a field study on herbicide efficacy.

References

Application Notes and Protocols for Formulating Terbuchlor with Other Herbicides for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the principles and protocols for enhancing the herbicidal efficacy of terbuchlor through co-formulation with other herbicides. This compound, a chloroacetamide herbicide, acts by inhibiting very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling growth. By combining this compound with herbicides possessing different modes of action, it is possible to achieve synergistic or additive effects, broaden the weed control spectrum, and manage the development of herbicide-resistant weed biotypes.

Principle of Co-Formulation

The primary strategy for enhancing this compound's efficacy is to pair it with a herbicide that targets a different physiological process in the weed. This compound (HRAC/WSSA Group 15) is a pre-emergence herbicide effective against annual grasses and small-seeded broadleaf weeds by disrupting cell division and growth in emerging seedlings[1][2][3]. Its efficacy can be limited against established weeds or certain broadleaf species.

Combining it with herbicides from other groups, such as Photosystem II inhibitors (e.g., Atrazine, Terbuthylazine; Group 5) or 4-HPPD inhibitors (e.g., Mesotrione; Group 27), can provide both a broader spectrum of control and multiple modes of action against susceptible weeds[4][5]. This multi-pronged attack can lead to a higher percentage of weed control than either component applied alone.

Potential Herbicide Partners for this compound

Based on complementary modes of action, the following herbicide classes are strong candidates for co-formulation with this compound:

  • Photosystem II Inhibitors (HRAC/WSSA Group 5):

    • Examples: Atrazine, Terbuthylazine.

    • Mechanism: These herbicides block electron transport in photosystem II, inhibiting photosynthesis. This leads to the production of reactive oxygen species that destroy cell membranes.

    • Benefit: Adds post-emergence and enhanced broadleaf weed control to this compound's pre-emergence grass activity. Studies on the analogous chloroacetamide S-metolachlor have shown that combination with terbuthylazine provides consistent, broad-spectrum control of annual broad-leaved weeds and grasses.

  • 4-HPPD Inhibitors (HRAC/WSSA Group 27):

    • Example: Mesotrione.

    • Mechanism: These herbicides inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for carotenoid biosynthesis. The lack of carotenoids leads to chlorophyll photo-oxidation and characteristic bleaching symptoms.

    • Benefit: Provides excellent control of broadleaf weeds, including those resistant to other herbicides like atrazine. Combinations of mesotrione with chloroacetamides (acetochlor or S-metolachlor) have demonstrated greater than 93% reduction in both grass and broadleaf weed dry matter.

Quantitative Efficacy Data (Representative)

While specific efficacy data for this compound combinations is limited in publicly available literature, the following tables present representative data from studies using analogous chloroacetamide herbicides (acetochlor and S-metolachlor) combined with atrazine or mesotrione. These tables illustrate the expected enhancement in the spectrum and level of weed control.

Table 1: Representative Pre-Emergence Efficacy of Acetochlor and Atrazine Combination on Key Weed Species in Corn.

Herbicide TreatmentApplication Rate (g a.i./ha)Barnyardgrass¹Green Foxtail¹Common Ragweed¹Common Lambsquarters¹
Acetochlor2,52088%91%75%80%
Atrazine1,50070%72%92%95%
Acetochlor + Atrazine 2,250 + 1,500 95% 96% 97% 98%
Untreated ControlN/A0%0%0%0%

¹ Data is representative and compiled based on typical performance ratings and findings from sources evaluating acetochlor and atrazine mixtures.

Table 2: Representative Pre-Emergence Efficacy of S-metolachlor and Mesotrione Combination on Key Weed Species.

Herbicide TreatmentApplication Rate (g a.i./ha)Large Crabgrass²Redroot Pigweed²Velvetleaf²Wild Mustard²
S-metolachlor1,05092%85%78%75%
Mesotrione10075%98%95%96%
S-metolachlor + Mesotrione 1,050 + 100 97% 99% 98% 99%
Untreated ControlN/A0%0%0%0%

² Data is representative and compiled based on typical performance ratings and findings from sources evaluating S-metolachlor and mesotrione mixtures.

Experimental Protocols

Protocol for Greenhouse Synergy Evaluation

This protocol outlines a method for assessing the synergistic, additive, or antagonistic effects of a this compound co-formulation under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Select target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
  • Sow seeds in 10 cm pots filled with a standard greenhouse potting mix.
  • Grow plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
  • For pre-emergence trials, apply treatments within 24 hours of sowing. For post-emergence, treat seedlings at the 2-4 true leaf stage.

2. Herbicide Treatment Preparation and Application:

  • Prepare stock solutions of this compound and the partner herbicide (e.g., atrazine).
  • Create a dilution series for each herbicide to establish a dose-response curve. A typical series might include 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the recommended field rate (1x).
  • Prepare tank mixtures at various ratios (e.g., 0.5x + 0.5x, 1x + 1x of each component).
  • Apply herbicides using a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application.

3. Experimental Design and Data Collection:

  • Use a completely randomized design with four to five replicates per treatment.
  • Include an untreated control for comparison.
  • At 14 and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).
  • At 21 DAT, harvest the above-ground biomass for each pot.
  • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

4. Data Analysis (Colby's Method):

  • Calculate the expected herbicidal effect (E) for the mixture using Colby's formula:
  • E = X + Y - (XY / 100)
  • Where X is the percent inhibition (or control) by herbicide A at a given rate, and Y is the percent inhibition by herbicide B at a given rate.
  • Compare the observed response of the mixture to the expected value (E).
  • If Observed > E, the interaction is synergistic .
  • If Observed < E, the interaction is antagonistic .
  • If Observed = E, the interaction is additive .

Protocol for Field Efficacy Trial

This protocol provides a framework for evaluating the performance of this compound co-formulations under real-world agricultural conditions.

1. Site Selection and Plot Establishment:

  • Select a field site with a known and uniform infestation of the target weed species.
  • Prepare the seedbed according to standard local agricultural practices.
  • Design the experiment using a Randomized Complete Block Design (RCBD) with 3-4 replications.
  • Individual plot sizes should be adequate to minimize edge effects and allow for representative sampling (e.g., 3 meters x 10 meters).

2. Treatment Application:

  • Apply herbicides at the proposed label rates for this compound, the partner herbicide, and their tank mixture.
  • Include a weedy (untreated) control and a weed-free (hand-weeded) control in each replication to serve as benchmarks.
  • Use a calibrated CO₂-pressurized backpack sprayer or a small-plot tractor-mounted sprayer with appropriate nozzles to ensure accurate and uniform application.
  • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

3. Data Collection and Assessment:

  • Weed Control: Visually assess percent weed control by species at 15, 30, and 60 days after treatment (DAT) compared to the untreated control plots.
  • Weed Density and Biomass: At a set time point (e.g., 45 DAT), place two 0.25 m² quadrats in each plot, count the number of individuals of each weed species, and harvest the above-ground biomass. Dry and weigh the biomass.
  • Crop Tolerance (if applicable): If the trial is conducted in a crop, visually assess crop injury (phytotoxicity) on a scale of 0% (no injury) to 100% (crop death) at 7, 15, and 30 DAT.
  • Crop Yield (if applicable): Harvest the crop from the center of each plot and determine the yield, adjusting for moisture content.

4. Statistical Analysis:

  • Subject all data (weed control ratings, density, biomass, crop yield) to Analysis of Variance (ANOVA).
  • Use a protected least significant difference (LSD) or Tukey's HSD test at a significance level of p ≤ 0.05 to separate treatment means.

Visualizations

Signaling Pathways

Caption: Dual-action mechanism of this compound and a Photosystem II inhibitor.

Experimental Workflow

G A Hypothesis: Mixture enhances efficacy B Experimental Design (Greenhouse or Field) A->B C Weed Seeding & Seedling Growth B->C D Prepare Herbicide Rates (Single & Combination) C->D E Calibrated Spray Application (Pre- or Post-emergence) D->E F Data Collection (Visual Ratings, Biomass, Yield) E->F G Data Analysis (ANOVA & Colby's Method) F->G H Conclusion: Synergy, Additive, or Antagonism? G->H

Caption: Workflow for evaluating herbicide combination efficacy.

References

Application Notes and Protocols for Studying Terbuchlor Soil Sorption and Leaching

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the soil sorption and leaching potential of Terbuchlor, a chloroacetanilide herbicide. Understanding these processes is critical for assessing its environmental fate and potential for groundwater contamination. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to ensure data quality and reproducibility.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing and interpreting soil sorption and leaching studies.

PropertyValueReference
Chemical Name N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide--INVALID-LINK--
CAS Number 4212-93-5--INVALID-LINK--
Molecular Formula C18H28ClNO2--INVALID-LINK--
Molecular Weight 325.9 g/mol --INVALID-LINK--
Water Solubility Data not readily available. Assumed to be low based on structure.
Log Kow Data not readily available. Estimated to be high, indicating hydrophobicity.
Vapor Pressure Data not readily available.

Soil Sorption Study Protocol (Batch Equilibrium Method - OECD 106)

This protocol determines the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Soils with varying characteristics (e.g., sandy loam, clay loam, silty clay)

  • 0.01 M Calcium Chloride (CaCl2) solution

  • Methanol (HPLC grade)

  • Centrifuge tubes with screw caps (e.g., 50 mL polypropylene)

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatograph (HPLC) with UV detector or a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Syringe filters (0.45 µm)

Experimental Workflow: Soil Sorption

SoilSorptionWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Characterization & Sieving (<2mm) mixing Add Soil & this compound Solution to Tubes soil_prep->mixing terbuchlor_prep Prepare this compound Stock & Working Solutions in 0.01M CaCl2 terbuchlor_prep->mixing shaking Equilibrate on Orbital Shaker (e.g., 24h at 20-25°C) mixing->shaking centrifugation Centrifuge to Separate Soil & Supernatant shaking->centrifugation filtration Filter Supernatant centrifugation->filtration analysis Analyze this compound Concentration in Supernatant (HPLC/GC-MS) filtration->analysis calculation Calculate Sorbed Concentration, Kd & Koc analysis->calculation SoilLeachingWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis column_packing Uniformly Pack Soil into Column (e.g., 30 cm) saturation Saturate Column with 0.01M CaCl2 column_packing->saturation application Apply this compound to Soil Surface saturation->application leaching Apply Artificial Rain (0.01M CaCl2) at a Constant Rate (e.g., 48h) application->leaching collection Collect Leachate in Fractions leaching->collection leaching->collection soil_analysis Section Soil Column & Analyze this compound in Each Segment leachate_analysis Analyze this compound in Leachate Fractions collection->leachate_analysis collection->soil_analysis mass_balance Calculate Mass Balance leachate_analysis->mass_balance soil_analysis->mass_balance

Application Notes and Protocols for Assaying Terbuchlor's Inhibitory Effect on Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbuchlor is a chloroacetanilide herbicide known to inhibit the biosynthesis of very long-chain fatty acids[1]. Emerging evidence also suggests that this compound may act as a potent inhibitor of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival[2]. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a major class of drug targets[3]. The potential for this compound to inhibit kinase activity opens avenues for its investigation as a lead compound in drug discovery.

These application notes provide detailed protocols for assessing the inhibitory effects of this compound on kinase activity using both biochemical and cell-based assays. The protocols are exemplified using the non-receptor tyrosine kinase Src, a well-characterized enzyme involved in various signaling pathways that control cell growth and adhesion[4][5]. The methodologies described herein are broadly applicable to other kinases with minor modifications.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. Two common and robust methods are presented: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a luminescence-based activity assay.

LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal. This method is particularly useful for identifying ATP-competitive inhibitors.

Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay for Src

Materials:

  • Src Kinase (e.g., Thermo Fisher Scientific, Cat. No. P3044)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer 236 (e.g., Thermo Fisher Scientific, Cat. No. PV5592)

  • 5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in 100% DMSO)

  • Staurosporine (positive control, dissolved in 100% DMSO)

  • White, low-volume 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.

    • Prepare a 3X Kinase/Antibody solution: Dilute Src kinase to 15 nM and Eu-anti-His Antibody to 6 nM in 1X Kinase Buffer A. Note: Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to pellet aggregates.

    • Prepare a 3X Tracer solution: Dilute Kinase Tracer 236 to 300 nM in 1X Kinase Buffer A.

    • Prepare serial dilutions of this compound and Staurosporine in 100% DMSO. Then, create a 3X intermediate dilution of each compound in 1X Kinase Buffer A. The final DMSO concentration in the assay should be 1%.

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X intermediate compound dilution to the appropriate wells of the 384-well plate.

    • Add 5 µL of the 3X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Cover the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor) with an excitation of 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production indicates inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay for Src

Materials:

  • Src Kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in 100% DMSO)

  • Staurosporine (positive control, dissolved in 100% DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and Staurosporine in DMSO. Further dilute in kinase buffer to a 2X final concentration.

    • Prepare a 2X Kinase/Substrate solution containing Src kinase and Poly(Glu,Tyr) substrate in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

  • Kinase Reaction (10 µL final volume):

    • Add 5 µL of the 2X compound dilution to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate solution.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

  • Incubation and Signal Generation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Inhibitory Activity of this compound against Src Kinase

Assay TypeCompoundIC₅₀ (µM)
LanthaScreen® Binding AssayThis compound1.25
Staurosporine0.015
ADP-Glo™ Activity AssayThis compound2.50
Staurosporine0.020

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for evaluating a compound's efficacy in a more physiologically relevant context, taking into account cell permeability, metabolism, and engagement with the target in its native environment.

Cellular Phosphorylation Assay

This assay measures the phosphorylation of a specific kinase substrate within intact cells. Inhibition of the kinase by a test compound results in a decrease in the phosphorylation of its downstream target.

Experimental Protocol: Cellular Src Phosphorylation Assay

Materials:

  • A suitable cell line with active Src signaling (e.g., HT-29 colon cancer cells).

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Serum-free medium.

  • This compound (dissolved in DMSO).

  • A known Src inhibitor (e.g., Dasatinib) as a positive control.

  • EGF (Epidermal Growth Factor) or other stimulus to activate Src signaling.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Phospho-Src (Tyr416) specific antibody.

  • Total Src antibody.

  • ELISA plates or Western blot reagents.

  • Plate reader for ELISA or imaging system for Western blot.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 96-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Kinase Activation and Cell Lysis:

    • Stimulate the cells with a growth factor like EGF for 10-15 minutes to induce Src phosphorylation.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 20 minutes.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (cell lysate).

  • Detection of Phosphorylation (ELISA-based):

    • Use an ELISA kit specific for phospho-Src (Tyr416) and total Src.

    • Add cell lysates to wells coated with a capture antibody for total Src.

    • Detect phosphorylated Src using a phospho-specific primary antibody followed by an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate (e.g., TMB) and measure the absorbance.

    • Normalize the phospho-Src signal to the total Src signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of Src phosphorylation for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Cellular Inhibitory Activity of this compound

Assay TypeCompoundCellular IC₅₀ (µM)
Cellular Phospho-Src (Tyr416) AssayThis compound5.8
Dasatinib0.005

Visualizations

Signaling Pathway

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration Src->Migration FAK->Src Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation This compound This compound This compound->Src Inhibition

Caption: Simplified Src kinase signaling pathway and the putative inhibitory point of this compound.

Experimental Workflows

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Incubation & Readout cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions (3X) add_compound 1. Add 5 µL Compound prep_compound->add_compound prep_kinase Prepare Kinase/ Antibody Solution (3X) add_kinase 2. Add 5 µL Kinase/Antibody prep_kinase->add_kinase prep_tracer Prepare Tracer Solution (3X) add_tracer 3. Add 5 µL Tracer prep_tracer->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate Incubate 60 min at RT add_tracer->incubate read_plate Read TR-FRET (Ex:340, Em:615/665) incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

ADPGlo_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Readout & Analysis add_compound 1. Add 5 µL Compound (2X) add_kinase_sub 2. Add 2.5 µL Kinase/Substrate (2X) add_compound->add_kinase_sub add_atp 3. Add 2.5 µL ATP (2X) add_kinase_sub->add_atp incubate_reaction Incubate 60 min at RT add_atp->incubate_reaction add_adpglo 4. Add 10 µL ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min at RT add_adpglo->incubate_adpglo add_kdr 5. Add 20 µL Kinase Detection Reagent incubate_adpglo->add_kdr incubate_kdr Incubate 30-60 min at RT add_kdr->incubate_kdr read_lum Measure Luminescence incubate_kdr->read_lum plot_curve Plot Dose-Response Curve read_lum->plot_curve det_ic50 Determine IC₅₀ plot_curve->det_ic50

Caption: Workflow for the ADP-Glo™ Kinase Activity Assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Terbuchlor Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of Terbuchlor. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak apex back towards the baseline.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. For this compound analysis, peak tailing can lead to several issues, including:

  • Inaccurate quantification: The asymmetrical shape makes it difficult to determine the precise start and end of the peak, leading to errors in peak area integration and, consequently, inaccurate concentration measurements.

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.

  • Decreased sensitivity: As the peak broadens due to tailing, its height decreases, which can make it more challenging to detect low concentrations of this compound.

Q2: I am observing peak tailing for this compound. What are the most likely causes?

A2: Based on its chemical structure (a chloroacetanilide), this compound is expected to be a neutral or very weakly basic compound. Predicted pKa values for structurally similar compounds like Alachlor and Acetochlor support this, with predicted acidic pKa's being very high (e.g., 16.6 for Alachlor) and basic pKa's being very low (e.g., -4.2 for Alachlor).[2][3] S-Metolachlor, another similar compound, is reported to have no dissociation constant in the accessible pH range.[4] Therefore, peak tailing for this compound is unlikely to be caused by issues with its ionization state changing due to mobile phase pH.

The most probable causes for this compound peak tailing are:

  • Secondary Interactions with Residual Silanols: This is the most common cause of peak tailing for many compounds in reversed-phase HPLC. Silica-based C18 columns can have residual, unreacted silanol groups (Si-OH) on the surface. These silanol groups can interact with polar functional groups on the analyte through hydrogen bonding, leading to a secondary retention mechanism that causes peak tailing.

  • Column Contamination or Degradation: Accumulation of sample matrix components or other contaminants on the column inlet frit or the stationary phase can lead to peak distortion. Over time, the stationary phase itself can degrade, especially when using aggressive mobile phases or operating at high temperatures, exposing more active silanol sites.

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing. This is often more pronounced for early eluting peaks.

  • Metal Chelation: Trace metal impurities within the silica matrix of the column can chelate with certain analytes, causing peak tailing.

  • Sample Overload: Injecting too much sample (in terms of mass or volume) can saturate the stationary phase, leading to peak distortion.

Troubleshooting Guides

Below are systematic approaches to diagnose and resolve this compound peak tailing.

Guide 1: Addressing Secondary Silanol Interactions

This is the most likely cause of peak tailing for a neutral compound like this compound.

Experimental Protocol:

  • Initial Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 10 µg/mL in mobile phase

  • Troubleshooting Steps:

StepActionExpected Outcome
1 Introduce a Mobile Phase Additive: Add a small amount of a weak acid, such as 0.1% formic acid, to the mobile phase.Formic acid can help to protonate residual silanol groups, reducing their interaction with the analyte and improving peak shape.
2 Increase Buffer Concentration (if using a buffer): If using a buffered mobile phase (e.g., phosphate buffer), increasing the concentration (e.g., from 10 mM to 25-50 mM) can help to mask silanol interactions.A higher ionic strength mobile phase can reduce secondary interactions and improve peak symmetry.
3 Use a "Base-Deactivated" or End-Capped Column: Switch to a column specifically designed to minimize silanol activity. These columns have been treated to cap the residual silanol groups.A significant improvement in peak symmetry would confirm that silanol interactions are the primary cause of tailing.
4 Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve the peak shape of basic compounds. However, for a neutral compound like this compound, this is less likely to be effective and may not be necessary with modern, high-purity silica columns.This is generally a last resort and may not be effective for neutral compounds.

Data Presentation: Effect of Mobile Phase Additive (Illustrative Example)

Mobile Phase CompositionTailing Factor (Tf)Observations
Acetonitrile:Water (60:40)1.8Significant tailing observed.
Acetonitrile:Water (60:40) with 0.1% Formic Acid1.2Peak shape significantly improved.
Acetonitrile:Water (60:40) with 25 mM Phosphate Buffer (pH 3.0)1.1Excellent peak symmetry.
Guide 2: Investigating Column Health and System Issues

If modifying the mobile phase does not resolve the issue, the problem may lie with the column or the HPLC system.

Experimental Protocol:

  • System Check:

    • Replace the analytical column with a zero-dead-volume union.

    • Inject a standard compound (e.g., caffeine) and observe the peak shape. A sharp, symmetrical peak indicates a healthy system with low extra-column volume. A broad or tailing peak points to issues with tubing, fittings, or the detector.

  • Column Flushing and Regeneration:

    • Disconnect the column from the detector and flush it to waste.

    • Flush with a series of solvents of increasing and decreasing polarity to remove contaminants. A typical sequence for a C18 column is:

      • Mobile phase without buffer

      • 100% Water

      • Isopropanol

      • Hexane (if compatible with your system and column)

      • Isopropanol

      • 100% Acetonitrile

      • Mobile phase

    • If a column void is suspected, and the manufacturer allows, try back-flushing the column.

Data Presentation: Impact of Column and System on Peak Shape (Illustrative Example)

ConditionTailing Factor (Tf)Interpretation
Original setup1.9Severe tailing.
System check with union1.1System is likely not the cause.
After column flush1.4Some improvement, suggesting contamination was a contributing factor.
New column of the same type1.1Confirms the original column was degraded.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting this compound peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_all_peaks Does tailing occur for all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No system_issues Suspect System/Column Issues all_peaks_yes->system_issues check_extra_column_volume Check for Extra-Column Volume (fittings, tubing) system_issues->check_extra_column_volume check_column_void Inspect/Replace Column Inlet Frit Check for Column Void check_extra_column_volume->check_column_void flush_column Flush or Replace Column check_column_void->flush_column check_overload Check for Sample Overload (Dilute sample or reduce injection volume) flush_column->check_overload chemical_interactions Suspect Chemical Interactions all_peaks_no->chemical_interactions check_silanol Primary Suspect: Silanol Interactions chemical_interactions->check_silanol add_acid Add 0.1% Formic Acid to Mobile Phase check_silanol->add_acid use_buffer Use Buffered Mobile Phase (pH 3-4) add_acid->use_buffer change_column Use Base-Deactivated/ End-Capped Column use_buffer->change_column change_column->check_overload end Peak Shape Improved check_overload->end

A logical workflow for troubleshooting this compound peak tailing in HPLC.

By systematically working through these FAQs and troubleshooting guides, you can effectively diagnose and resolve issues with this compound peak tailing, leading to more accurate and reliable analytical results.

References

Overcoming matrix effects in Terbuchlor analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Terbuchlor analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on overcoming matrix effects.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the analysis of this compound, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).

Q1: What are matrix effects and how do they impact my this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification of this compound.[2][4] These effects are a significant concern in complex matrices such as soil, food products, and biological fluids.

Q2: I'm observing significant signal suppression for this compound. What are the initial steps to mitigate this?

A: To address signal suppression, consider the following initial steps:

  • Sample Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the limit of quantification (LOQ).

  • Optimize Sample Preparation: Enhance your sample cleanup procedure to remove more matrix components before LC-MS/MS analysis. Techniques like Solid Phase Extraction (SPE) and QuEChERS are effective for this purpose.

  • Chromatographic Separation: Modify your LC method to better separate this compound from interfering compounds. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

Q3: My recovery of this compound is low and inconsistent. What could be the cause and how can I improve it?

A: Low and inconsistent recovery is often linked to the sample preparation process. Here are some potential causes and solutions:

  • Inefficient Extraction: The solvent used for extraction may not be optimal for this compound from your specific matrix. Ensure you are using a solvent in which this compound is highly soluble and that can effectively penetrate the sample matrix. For soil samples, a hydration step may be necessary to improve extraction efficiency.

  • Sub-optimal SPE/QuEChERS procedure: The choice of sorbent in your SPE or dispersive SPE (dSPE) cleanup step is critical. For QuEChERS, sorbents like C18 or graphitized carbon black (GCB) can help remove interfering substances. For SPE, ensure the cartridge type is appropriate for this compound's chemical properties and that the wash and elution steps are optimized.

  • Analyte Loss during Solvent Evaporation: If your protocol involves a solvent evaporation and reconstitution step, ensure that the temperature is not too high, which could lead to the degradation or volatilization of this compound.

Q4: I am seeing peak tailing or fronting for my this compound standard and samples. What should I investigate?

A: Asymmetrical peak shapes can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur due to interactions between this compound and active sites on the analytical column. Ensure your mobile phase pH is appropriate for this compound.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Try flushing the column or replacing it if necessary.

  • Injection Solvent Mismatch: The solvent in which your sample is dissolved should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in complex samples?

A: Both Solid Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are highly effective for cleaning up complex samples prior to this compound analysis. The choice between them often depends on the specific matrix, the number of samples, and the available resources. QuEChERS is a streamlined method widely used for multi-residue pesticide analysis in food matrices. SPE offers a high degree of selectivity and can be tailored for specific analyte-matrix combinations.

Q2: How can I quantitatively assess the extent of matrix effects in my analysis?

A: The matrix effect can be quantified by comparing the response of an analyte in a post-extraction spiked sample to its response in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates signal suppression, and a value >100% indicates signal enhancement.

Q3: What are matrix-matched standards and how can they help?

A: Matrix-matched standards are calibration standards prepared in a blank matrix extract that has undergone the same sample preparation procedure as the samples. By doing this, the standards experience similar matrix effects as the analyte in the sample, which can compensate for signal suppression or enhancement and lead to more accurate quantification.

Q4: Is it necessary to use an internal standard for this compound analysis?

A: While not always mandatory, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended, especially when dealing with significant matrix effects. A SIL internal standard has nearly identical chemical and physical properties to this compound and will be affected by the matrix in a similar way, thus providing a more accurate and precise quantification.

Data Presentation

The following table presents representative recovery data for a triazine herbicide, Terbuthylazine, in a soil matrix using a modified QuEChERS method. This data is illustrative of the performance that can be expected for this compound, which belongs to the same chemical class.

Fortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.058112
0.10928
0.50886
Data adapted from a study on Terbuthylazine in soil, demonstrating good recovery and precision using the QuEChERS method.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a widely adopted and efficient method for the extraction and cleanup of pesticide residues, including this compound, from various matrices.

Methodology:

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample is dry (e.g., soil, cereals), add an appropriate amount of water to rehydrate it and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at ≥5000 rcf for 2 minutes.

  • Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system for analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn add_salts 3. Add QuEChERS Salts add_acn->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer_supernatant 6. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 7. Add to dSPE Tube transfer_supernatant->add_dspe vortex 8. Vortex (30 sec) add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. Analysis by LC-MS/MS centrifuge2->analysis

Caption: QuEChERS workflow for this compound sample preparation.

Solid Phase Extraction (SPE)

SPE is a selective sample preparation technique that can be optimized to achieve high purity of the final extract.

Methodology:

  • Column Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge to equilibrate it. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Pass a wash solvent (e.g., 5 mL of 5% methanol in water) through the cartridge to remove weakly bound interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of a strong solvent (e.g., 2 x 2 mL of methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep SPE Cartridge Preparation cluster_extraction_elution Extraction and Elution cluster_final Final Preparation condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute this compound wash->elute evaporate 6. Evaporate Solvent elute->evaporate reconstitute 7. Reconstitute evaporate->reconstitute analysis 8. Analysis by LC-MS/MS reconstitute->analysis

Caption: Solid Phase Extraction (SPE) workflow for this compound analysis.

References

Technical Support Center: Optimizing Terbuchlor Spray Application

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific application and efficacy of Terbuchlor is limited in publicly available resources. This guide is based on the general characteristics of chloroacetanilide herbicides, the chemical family to which this compound belongs. Researchers should use this information as a starting point and conduct small-scale trials to determine optimal application parameters for their specific conditions.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound spray application for maximum weed control in experimental settings.

Troubleshooting Guide

This guide addresses common issues that may arise during the application of this compound and other chloroacetanilide herbicides.

Problem Potential Causes Troubleshooting Steps
Poor Weed Control Incorrect application timing, Inadequate herbicide rate, Environmental conditions (too dry, too cold), Weed resistance, Improper spray coverage, Incorrect weed identification.1. Verify Application Timing: this compound, like other chloroacetanilides, is primarily a pre-emergence herbicide. It must be applied before weed seeds germinate. 2. Review Application Rate: Ensure the applied rate is appropriate for the target weed species and soil type. Heavier soils or those with high organic matter may require higher rates. 3. Assess Environmental Conditions: Chloroacetanilides require soil moisture for activation. If conditions are dry, efficacy will be reduced. Application in cold temperatures can also decrease effectiveness. 4. Investigate Weed Resistance: If a specific weed species is not controlled, consider the possibility of resistance to Group 15 (WSSA) herbicides. Rotate or tank-mix with herbicides having a different mode of action.[1][2] 5. Evaluate Spray Coverage: Ensure uniform spray coverage across the treated area. Check nozzles for clogging and proper spray pattern. 6. Confirm Weed Identification: Ensure the target weeds are within the spectrum of control for chloroacetanilide herbicides.
Crop Injury (Phytotoxicity) Application to emerged crops, Incorrect application rate (too high), Unfavorable environmental conditions (cool, wet soils), Crop sensitivity, Spray drift.1. Confirm Application Timing: Apply this compound before crop emergence unless crop-specific tolerance has been established. 2. Check Application Rate: Verify that the application rate is within the recommended range for the specific crop and soil type. 3. Evaluate Environmental Conditions: Cool, wet conditions can slow crop growth and increase the potential for herbicide injury. 4. Review Crop Tolerance: Not all crops are tolerant to chloroacetanilide herbicides. Confirm the tolerance of your specific crop variety. 5. Assess for Spray Drift: Check for patterns of injury that might indicate drift onto sensitive, non-target plants.
Inconsistent Results Across Plots Variable soil characteristics (organic matter, texture), Uneven spray application, Variable weed pressure, Differences in soil moisture.1. Analyze Soil Properties: Variations in soil organic matter and texture across the experimental area can affect herbicide availability and efficacy. 2. Calibrate Sprayer: Ensure the sprayer is properly calibrated to deliver a consistent volume across all plots. 3. Map Weed Populations: Document the initial weed pressure in each plot to account for variability in weed density. 4. Monitor Soil Moisture: Use soil moisture probes to assess and record moisture levels across the experimental site.

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound?

This compound is a member of the chloroacetanilide herbicide family (WSSA Group 15, HRAC Group K3).[3] Its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4] This disruption of lipid synthesis impairs cell division and growth in susceptible weeds, particularly during the early stages of germination and seedling development.[4]

2. What are the typical symptoms of this compound injury on susceptible weeds?

As a pre-emergence herbicide, this compound affects weeds as they germinate. Susceptible grass seedlings may fail to emerge from the soil. If they do emerge, they may exhibit stunted growth, with new leaves appearing malformed or failing to unroll properly. Broadleaf weeds may also show stunting and crinkled or cupped leaves.

3. What is the optimal timing for this compound application?

This compound should be applied as a pre-emergence herbicide, meaning it must be applied to the soil before the target weeds germinate. Its effectiveness is significantly reduced when applied to emerged weeds.

4. What environmental conditions are ideal for this compound application?

Optimal performance of this compound and other chloroacetanilide herbicides requires adequate soil moisture (approximately 0.5 inches of rainfall or irrigation within a week of application) to move the herbicide into the soil profile where weed seeds are germinating. Efficacy is generally reduced in dry conditions. Application to cold, wet soils may increase the risk of crop injury.

5. What is the general weed control spectrum for this compound?

As a chloroacetanilide, this compound is expected to primarily control annual grasses and some small-seeded broadleaf weeds.

6. Can this compound be tank-mixed with other herbicides?

While specific tank-mix partners for this compound are not well-documented, chloroacetanilide herbicides are often tank-mixed with other herbicides to broaden the weed control spectrum. A jar test should always be conducted to ensure physical compatibility before mixing any products in the spray tank. It is also crucial to follow the labels of all tank-mix partners and adhere to the most restrictive guidelines.

7. How can I manage the risk of weed resistance to this compound?

To mitigate the development of herbicide resistance, it is essential to incorporate integrated weed management (IWM) practices. This includes rotating crops, using herbicides with different modes of action, and employing mechanical or cultural weed control methods when feasible. Avoid repeated applications of herbicides from the same group (WSSA Group 15) on the same field.

Data Presentation

Due to the limited availability of specific data for this compound, the following tables are based on general values for the chloroacetanilide class of herbicides and should be used as a reference for experimental planning.

Table 1: General Application Rates for Chloroacetanilide Herbicides (Pre-emergence)

Soil TextureOrganic MatterApplication Rate (lbs a.i./acre)
Coarse (Sand, Loamy Sand)Low (<1.5%)1.0 - 1.5
Medium (Loam, Silt Loam)Moderate (1.5-3.0%)1.5 - 2.0
Fine (Clay, Clay Loam)High (>3.0%)2.0 - 2.5
Note: These are generalized rates. Always consult the product label for specific recommendations and adjust based on target weed species and density.

Table 2: Susceptibility of Common Weeds to Chloroacetanilide Herbicides

Weed SpeciesCommon NameGeneral Susceptibility
Echinochloa crus-galliBarnyardgrassHigh
Digitaria sanguinalisLarge CrabgrassHigh
Setaria faberiGiant FoxtailHigh
Setaria viridisGreen FoxtailHigh
Amaranthus retroflexusRedroot PigweedModerate to High
Chenopodium albumCommon LambsquartersModerate
Ambrosia artemisiifoliaCommon RagweedLow to Moderate
Abutilon theophrastiVelvetleafLow
Susceptibility can vary based on the specific chloroacetanilide herbicide, application rate, and environmental conditions.

Experimental Protocols

Protocol: Evaluating the Efficacy of this compound in a Field Setting

This protocol outlines a general procedure for conducting a field trial to assess the efficacy of this compound.

1. Experimental Design:

  • Utilize a randomized complete block design (RCBD) with a minimum of four replications.
  • Include an untreated control plot in each replication for comparison.
  • Plot size should be adequate to minimize edge effects (e.g., 10 ft x 30 ft).

2. Treatments:

  • Include a range of this compound application rates (e.g., 0.5x, 1x, and 2x the anticipated effective rate).
  • If applicable, include tank-mix combinations with other herbicides.
  • A standard, commercially available herbicide with a similar weed control spectrum can be included as a positive control.

3. Application:

  • Calibrate the sprayer to deliver a consistent spray volume (e.g., 15-20 gallons per acre).
  • Use appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
  • Apply treatments before weed and crop emergence.
  • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

4. Data Collection:

  • Weed Control Efficacy: Conduct visual ratings of percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment). Use a scale of 0% (no control) to 100% (complete control) compared to the untreated check.
  • Weed Density and Biomass: At a designated time point, count the number of individual weed species within a defined quadrat in each plot. Collect the above-ground biomass of these weeds, dry, and weigh.
  • Crop Phytotoxicity: Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as stunting, chlorosis, or malformation.
  • Crop Yield: At the end of the growing season, harvest the crop from a designated area within each plot and determine the yield.

5. Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Poor Weed Control Start Poor Weed Control Observed CheckTiming Was application pre-emergence? Start->CheckTiming CheckRate Was the application rate correct for soil type and target weeds? CheckTiming->CheckRate Yes Solution Review protocol and consider alternative strategies. CheckTiming->Solution No - Re-evaluate application timing CheckMoisture Was there adequate soil moisture for activation? CheckRate->CheckMoisture Yes CheckRate->Solution No - Adjust application rate CheckResistance Is weed resistance to Group 15 herbicides suspected? CheckMoisture->CheckResistance Yes CheckMoisture->Solution No - Consider irrigation if possible CheckResistance->Solution Yes - Rotate or tank-mix with a different mode of action CheckResistance->Solution No - Investigate other factors (e.g., coverage)

Caption: A troubleshooting workflow for diagnosing poor weed control with this compound.

G cluster_workflow Experimental Workflow for this compound Efficacy Trial SiteSelection Site Selection & Characterization ExperimentalDesign Randomized Complete Block Design SiteSelection->ExperimentalDesign TreatmentPrep Prepare this compound Concentrations & Tank Mixes ExperimentalDesign->TreatmentPrep Application Pre-emergence Spray Application TreatmentPrep->Application DataCollection Collect Weed Control, Crop Injury, and Yield Data Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Conclusion Draw Conclusions on Efficacy and Crop Safety Analysis->Conclusion

Caption: A generalized workflow for conducting a field efficacy trial of this compound.

References

Technical Support Center: Optimizing Terbuchlor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Terbuchlor, a selective pre-emergence herbicide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of this compound?

A1: The chemical name for this compound is N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide. Its chemical structure is shown below.

Q2: What is the general synthetic route for this compound?

A2: this compound is typically synthesized in a two-step process. The first step involves the chloroacetylation of 2,6-diethylaniline to form the intermediate 2-chloro-N-(2,6-diethylphenyl)acetamide. The second step is the N-alkoxymethylation of this intermediate with formaldehyde and n-butanol to yield this compound.

Q3: What are the most common impurities encountered in this compound synthesis?

A3: Common impurities can include unreacted starting materials (2,6-diethylaniline, chloroacetyl chloride), the intermediate product (2-chloro-N-(2,6-diethylphenyl)acetamide), and byproducts from side reactions. Hydrolysis of chloroacetyl chloride can form chloroacetic acid, and self-condensation of reactants can also occur.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the identification of reactants, intermediates, and the final product, helping to determine the reaction's completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate) Incomplete reaction of 2,6-diethylaniline.- Ensure the molar ratio of chloroacetyl chloride to 2,6-diethylaniline is appropriate, typically a slight excess of the aniline. - Optimize the reaction temperature; a patent for a similar process suggests maintaining the temperature between 50-60°C during the addition of the acylating agent and then heating to 85-105°C. - Use a suitable solvent, such as toluene or dichloromethane, to ensure all reactants are in solution.
Hydrolysis of chloroacetyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Formation of di-acylated byproduct.- Control the addition rate of chloroacetyl chloride to the reaction mixture to avoid localized high concentrations.
Low yield of this compound (Final Product) Incomplete N-alkoxymethylation.- Ensure the presence of a suitable acid catalyst, such as para-toluenesulfonic acid, to promote the reaction between the intermediate, formaldehyde, and n-butanol. - Optimize the reaction temperature. A patent for the synthesis of the similar compound Butachlor suggests a reaction temperature of 10-50°C for the final step.
Formation of N-hydroxymethyl intermediate without subsequent etherification.- Use an excess of n-butanol to drive the reaction towards the formation of the butoxymethyl ether. - Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus.
Product Contamination/Difficult Purification Presence of unreacted starting materials or intermediate.- Monitor the reaction to completion using TLC or HPLC before workup. - Employ appropriate purification techniques such as recrystallization or column chromatography.
Formation of colored impurities.- Treat the crude product with activated carbon to remove colored impurities. - Ensure the quality of starting materials, as impurities in the reactants can lead to colored byproducts.

Data on Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound. Below is a summary of reaction conditions and yields reported for the synthesis of the key intermediate and a closely related final product, Butachlor.

Table 1: Synthesis of 2-chloro-N-(2,6-dialkylphenyl)acetamide Intermediates

Reactant 1Reactant 2SolventTemperatureYieldReference
2,6-dimethylanilineChloroacetyl chloride1,2-dichloroethylene/1N NaOH(aq)20-35°C95%PrepChem.com
2,6-diethylanilineChloroacetic acid, PCl₃None85-105°C>95%CN87101526A[1]

Table 2: Synthesis of Butachlor (a close analog of this compound)

IntermediateReagentsSolventTemperatureYieldReference
2-chloro-N-(2,6-diethylphenyl)acetamideChloromethyl butyl ether, NaOH(aq)Butachlor (as solvent)10-50°C90%CN87101526A[1]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2,6-diethylphenyl)acetamide (Intermediate)

This protocol is adapted from a procedure for a similar compound.

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • Toluene (anhydrous)

  • Triethylamine (or another suitable base)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,6-diethylaniline in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction is expected. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, add triethylamine to the reaction mixture to act as an acid scavenger.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-chloro-N-(2,6-diethylphenyl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide)

This protocol is a general procedure for N-alkoxymethylation.

Materials:

  • 2-chloro-N-(2,6-diethylphenyl)acetamide

  • Paraformaldehyde

  • n-Butanol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2-chloro-N-(2,6-diethylphenyl)acetamide, paraformaldehyde, and n-butanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography to obtain a high-purity product.

Visualizing the Synthesis and Troubleshooting Logic

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Terbuchlor_Synthesis_Pathway 2,6-Diethylaniline 2,6-Diethylaniline Intermediate 2-chloro-N-(2,6- diethylphenyl)acetamide 2,6-Diethylaniline->Intermediate Chloroacetylation (Step 1) Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate This compound This compound Intermediate->this compound N-Alkoxymethylation (Step 2) Formaldehyde_Butanol Formaldehyde + n-Butanol Formaldehyde_Butanol->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow start Low Yield Observed check_step Identify Problematic Step (Step 1 or Step 2) start->check_step step1_issues Step 1 Issues: - Incomplete Reaction - Reagent Hydrolysis - Side Reactions check_step->step1_issues Step 1 step2_issues Step 2 Issues: - Incomplete Reaction - Catalyst Inactive - Water Removal Inefficient check_step->step2_issues Step 2 step1_solutions Solutions for Step 1: - Check Molar Ratios - Optimize Temperature - Use Anhydrous Reagents step1_issues->step1_solutions step2_solutions Solutions for Step 2: - Check Catalyst - Use Excess Alcohol - Ensure Efficient Water Removal step2_issues->step2_solutions end Yield Improved step1_solutions->end step2_solutions->end

References

Technical Support Center: Minimizing Herbicide Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Terbuchlor" does not correspond to a recognized chemical name in publicly available databases. This guide focuses on two common herbicides with similar-sounding names, Terbuthylazine and Butachlor , to address potential degradation issues during sample storage. The principles and methods described here are broadly applicable to the handling of many agricultural herbicides.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Terbuthylazine and Butachlor in laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Terbuthylazine and Butachlor during sample storage?

A1: The stability of Terbuthylazine and Butachlor in stored samples is primarily influenced by temperature, light, pH, and microbial activity.[1][2] Both herbicides can be susceptible to chemical and biological degradation pathways.

  • Temperature: Higher temperatures generally accelerate the rate of chemical and microbial degradation.[3][4]

  • Light: Exposure to UV light can lead to photolytic degradation. Samples should be stored in the dark or in amber containers to minimize this effect.[5]

  • pH: Terbuthylazine is more stable in neutral to weakly acidic or alkaline conditions but is hydrolyzed in strongly acidic or alkaline media. The stability of Butachlor can also be pH-dependent.

  • Microbial Activity: Soil and water samples often contain microorganisms that can metabolize these herbicides, leading to significant losses.

Q2: What are the ideal storage temperatures for samples containing Terbuthylazine or Butachlor?

A2: For long-term storage, it is recommended to keep samples at or below -20°C. For short-term storage, refrigeration at 4°C is often acceptable, but stability should be verified. Some liquid formulations of herbicides have specific temperature ranges to prevent crystallization or separation, so it is important to consult the product label if storing a formulated product.

Q3: How long can I store my samples before analysis?

A3: The holding time for samples depends on the specific herbicide, the sample matrix, and the storage conditions. For Butachlor, half-life in soil under field conditions can range from 15 to 29 days. Terbuthylazine's half-life in soil can be around 72 days under laboratory conditions. It is crucial to conduct a storage stability study to determine the maximum allowable storage time for your specific experimental conditions.

Q4: What type of containers should I use for storing my samples?

A4: Glass containers are generally preferred for storing samples containing organic compounds like herbicides, as they are inert and reduce the risk of adsorption or leaching that can occur with some plastics. Amber glass is recommended to protect samples from light.

Troubleshooting Guide

Problem Possible Causes Solutions
Rapid degradation of the target analyte. - Improper storage temperature: Samples stored at room temperature or even refrigerated for too long can lead to degradation. - Exposure to light: Photodegradation can occur if samples are not protected from light. - Microbial activity: Unsterilized water or soil samples may contain microbes that degrade the herbicide.- Verify storage conditions: Ensure samples are stored at ≤ -20°C for long-term storage. - Use appropriate containers: Store samples in amber glass vials to block UV light. - Minimize microbial activity: For water samples, consider filtration or the addition of a microbial inhibitor if it does not interfere with the analysis. For soil samples, freezing is the primary method to halt microbial action.
Inconsistent or non-reproducible analytical results. - Incomplete extraction: The analyte may be strongly adsorbed to the sample matrix. - Analyte instability in the extraction solvent: The chosen solvent may promote degradation. - Instrumental issues: Problems with the analytical instrument (e.g., HPLC, GC-MS) can lead to variability.- Optimize extraction method: Evaluate different solvents and extraction techniques (e.g., sonication, shaking time). - Evaluate solvent stability: Run a short-term stability test of the analyte in the final extract. - Perform system suitability tests: Ensure the analytical system is performing correctly before running samples.
Presence of unexpected peaks in the chromatogram. - Formation of degradation products: The unexpected peaks may be metabolites of the parent herbicide. - Contamination: The sample, solvent, or glassware may be contaminated.- Identify metabolites: Use mass spectrometry (MS) to identify the chemical structure of the unknown peaks and compare them with known metabolites. - Run blanks: Analyze solvent blanks and matrix blanks to check for contamination.

Data on Herbicide Stability

The following table summarizes the degradation half-life of Terbuthylazine and Butachlor under different conditions.

HerbicideMatrixConditionsHalf-life (t½)
Terbuthylazine SoilLaboratory, aerobic, 20°C~72 days
Butachlor SoilField conditions15.2 - 19.3 days
Butachlor SoilLaboratory conditions25.9 - 29.8 days
Butachlor Liquid CultureWith Bacillus altitudinis34.65 hours

Experimental Protocols

Protocol for a Sample Storage Stability Study

This protocol outlines the steps to assess the stability of Terbuthylazine or Butachlor in a specific sample matrix under defined storage conditions.

  • Sample Fortification:

    • Obtain a representative blank matrix (e.g., soil, water) that is free of the target analyte.

    • Spike the blank matrix with a known concentration of the herbicide standard. Prepare a sufficient number of fortified samples for all time points and storage conditions to be tested.

  • Storage:

    • Divide the fortified samples into different sets for each storage condition to be evaluated (e.g., 4°C, -20°C).

    • Place the samples in appropriate containers (e.g., amber glass vials) and store them under the designated conditions.

  • Analysis at Time Points:

    • Analyze a set of samples at time zero (T=0) to establish the initial concentration.

    • At predetermined intervals (e.g., 7, 14, 30, 60, and 90 days), retrieve a set of samples from each storage condition.

    • Extract the herbicide from the samples using an appropriate and validated extraction method.

    • Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation:

    • Calculate the percentage of the initial concentration remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and the half-life of the analyte under each storage condition.

Analytical Method Example: HPLC Analysis
  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 50 mm × 4.6 mm, 1.8 µm).

  • Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of the target analyte.

Visualizations

Generalized Degradation Pathway of a Chloro-herbicide Parent Parent Herbicide (e.g., Terbuthylazine/Butachlor) Dealkylation N-Dealkylation Parent->Dealkylation Microbial/Abiotic Hydroxylation Hydroxylation (Dechlorination) Parent->Hydroxylation Microbial/Abiotic Ring_Cleavage Ring Cleavage Dealkylation->Ring_Cleavage Hydroxylation->Dealkylation Conjugation Conjugation Hydroxylation->Conjugation Mineralization Mineralization (CO2, H2O, etc.) Ring_Cleavage->Mineralization Experimental Workflow for Herbicide Stability Study start Start prep_samples Prepare Fortified Samples (Blank Matrix + Herbicide) start->prep_samples storage Store Samples at Different Conditions (T, Light) prep_samples->storage analysis_t0 Analyze T=0 Samples storage->analysis_t0 Immediate analysis_ti Analyze Samples at Time Intervals (Ti) storage->analysis_ti data_eval Evaluate Data (% Recovery vs. Time) analysis_t0->data_eval analysis_ti->data_eval end End data_eval->end Troubleshooting Logic for Herbicide Degradation action action start Low Analyte Recovery? check_storage Storage Conditions OK? (-20C, Dark) start->check_storage check_extraction Extraction Validated? check_storage->check_extraction Yes action_storage Action: Review and Correct Storage Procedures check_storage->action_storage No check_instrument Instrument Performance OK? check_extraction->check_instrument Yes action_extraction Action: Optimize Extraction Protocol check_extraction->action_extraction No action_instrument Action: Perform Instrument Maintenance check_instrument->action_instrument No end Problem Resolved check_instrument->end Yes action_storage->end action_extraction->end action_instrument->end

References

Dealing with co-eluting peaks in Terbuchlor chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks in Terbuchlor chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in this compound chromatography?

A1: Co-elution in this compound analysis can arise from several factors. One of the most common is matrix interference, where other compounds from the sample matrix (e.g., soil, water, agricultural products) have similar chemical properties and retention times to this compound under the established chromatographic conditions.[1] Other potential causes include the presence of this compound degradation products, isomers, or other chemically similar pesticides in the sample.[1]

Q2: How can I confirm if I have co-eluting peaks in my this compound analysis?

A2: Suspected co-elution, often indicated by asymmetrical or broader-than-expected peaks, can be confirmed using a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[1][2] A DAD can assess peak purity by comparing UV-Vis spectra across the peak; non-identical spectra suggest co-elution.[1] An MS detector provides mass-to-charge ratio information, which can differentiate between compounds under a single chromatographic peak.

Q3: What are the initial steps to resolve co-eluting peaks with this compound?

A3: Begin by systematically adjusting chromatographic parameters one at a time. The most impactful parameters to adjust for peak resolution are the mobile phase composition, column chemistry (stationary phase), and column temperature. Additionally, optimizing the flow rate can improve peak resolution.

Q4: Can sample preparation help in resolving co-eluting peaks for this compound?

A4: Yes, thorough sample preparation is a critical step. Implementing more rigorous cleanup procedures, such as solid-phase extraction (SPE), can remove interfering matrix components before chromatographic analysis. Proper filtration is also essential to remove particulates that could harm the column and affect peak shape. The choice of solvent used to dissolve the final extract should be as close as possible to the mobile phase composition to avoid peak distortion.

Q5: When should I consider changing the chromatographic column?

A5: If modifications to the mobile phase and other instrumental parameters do not resolve the co-elution, changing the column should be considered. Selecting a column with a different stationary phase can alter the selectivity of the separation. For instance, switching from a standard C18 column to a phenyl or cyano column can introduce different analyte-stationary phase interactions (e.g., π-π interactions) and improve the separation of this compound from interfering compounds. Using columns with smaller particle sizes can also increase peak efficiency and resolution.

Troubleshooting Guide

Issue 1: Asymmetrical or broad this compound peak suggesting co-elution.

This is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.

start Start: Asymmetrical/ Broad this compound Peak check_purity Confirm Co-elution (DAD/MS) start->check_purity adjust_mobile_phase Adjust Mobile Phase - Change organic modifier ratio - Try different organic modifier - Adjust pH check_purity->adjust_mobile_phase Co-elution confirmed adjust_temp Modify Column Temperature (Increase or Decrease) adjust_mobile_phase->adjust_temp No Resolution resolved Peak Resolved adjust_mobile_phase->resolved Resolution Achieved adjust_flow Optimize Flow Rate (Typically Lower) adjust_temp->adjust_flow No Resolution adjust_temp->resolved Resolution Achieved change_column Change Column - Different stationary phase - Smaller particle size adjust_flow->change_column No Resolution adjust_flow->resolved Resolution Achieved optimize_sample_prep Optimize Sample Prep - Enhance cleanup (SPE) - Check solvent change_column->optimize_sample_prep No Resolution change_column->resolved Resolution Achieved optimize_sample_prep->resolved Resolution Achieved

Caption: Troubleshooting workflow for co-eluting peaks.

1. Mobile Phase Modification:

  • Organic Modifier Ratio: If using a gradient, try a shallower gradient around the elution time of this compound. For isocratic methods, systematically vary the ratio of the organic solvent to the aqueous phase.

  • Solvent Type: If using acetonitrile, try substituting it with methanol, or vice-versa. The change in solvent can alter selectivity and resolve overlapping peaks.

  • pH Adjustment: If the interfering compound is ionizable, adjusting the mobile phase pH can change its retention time relative to this compound.

2. Temperature Adjustment:

  • Lowering the column temperature generally increases retention and can improve resolution, though it will also increase the analysis time.

  • Conversely, increasing the temperature can sometimes improve peak efficiency and provide better separation.

3. Flow Rate Optimization:

  • In most cases, lowering the flow rate will lead to narrower peaks and improved resolution. However, this will also increase the run time.

ParameterCondition 1Condition 2Condition 3Resolution (Rs)
Mobile Phase60:40 ACN:H₂O55:45 ACN:H₂O60:40 MeOH:H₂O1.2
Temperature30°C35°C30°C1.4
Flow Rate1.0 mL/min1.0 mL/min0.8 mL/min1.6
Issue 2: Co-elution due to complex sample matrix.

When analyzing this compound in complex matrices like soil or food products, matrix components are a frequent cause of co-elution.

start Start: Co-elution in Complex Matrix sample_cleanup Enhance Sample Cleanup - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) start->sample_cleanup dilution Dilute Sample Extract sample_cleanup->dilution matrix_matched Use Matrix-Matched Calibration dilution->matrix_matched check_resolution Analyze and Check Resolution matrix_matched->check_resolution resolved Peak Resolved check_resolution->resolved Sufficient Resolution not_resolved Still Co-eluting check_resolution->not_resolved Insufficient Resolution troubleshoot_method Proceed to Method Optimization Workflow not_resolved->troubleshoot_method

Caption: Workflow for matrix-induced co-elution.

Protocol: Solid-Phase Extraction (SPE) for this compound in Water Samples

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass 100 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the retained this compound and other hydrophobic compounds with 5 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for injection.

Sample Prep MethodPeak Purity (DAD)Resolution (Rs) of this compound from nearest interferent
Dilute and Shoot85%0.9
LLE (Acetonitrile)92%1.3
SPE (C18)99%1.8

Concluding Remarks

A systematic approach is key to resolving co-eluting peaks in this compound chromatography. By first confirming the co-elution and then methodically adjusting sample preparation and chromatographic parameters, researchers can achieve accurate and reliable quantification of this compound. When modifying methods, it is crucial to change only one parameter at a time to clearly assess its effect on the separation.

References

Technical Support Center: Method Development for Terbuchlor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on analytical methods to resolve the herbicide Terbuchlor from its metabolites.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and execution of analytical methods for this compound and its metabolites.

IssuePossible Cause(s)Suggested Solution(s)
Chromatography (HPLC/UPLC)
Poor peak shape (tailing, fronting, or splitting) for this compound or its metabolites.1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Co-elution with matrix components. 4. High injection volume or inappropriate solvent.1. Adjust the mobile phase pH. Since metabolites are often acidic (e.g., ESA and OA derivatives), a lower pH (e.g., using formic or acetic acid) can improve peak shape. 2. Flush the column with a strong solvent, or replace it if necessary. Use a guard column to protect the analytical column. 3. Optimize the gradient elution to improve separation. Enhance sample cleanup procedures. 4. Reduce the injection volume. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Inconsistent retention times.1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper solvent mixing and pump performance. Degas the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Low sensitivity or no peak detected.1. Insufficient sample concentration. 2. Suboptimal ionization in the mass spectrometer. 3. Degradation of the analyte.1. Concentrate the sample extract. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). This compound may ionize well in positive mode, while its acidic metabolites (ESA, OA) will be more sensitive in negative ion mode.[1][2][3] 3. Check sample stability and storage conditions. Use fresh standards.
Mass Spectrometry (MS)
High background noise or matrix effects (ion suppression or enhancement).1. Inadequate sample cleanup. 2. Co-eluting matrix components competing for ionization. 3. Contamination from solvents, glassware, or the LC system.1. Implement or improve sample cleanup steps (e.g., solid-phase extraction (SPE) or dispersive SPE (dSPE) in QuEChERS). 2. Optimize the chromatographic separation to separate analytes from interfering compounds. 3. Use high-purity solvents and thoroughly clean all equipment.
Inability to confirm metabolite identity.1. Lack of reference standards. 2. Insufficient fragmentation in MS/MS.1. If standards are unavailable, use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition. 2. Optimize collision energy to achieve characteristic fragment ions.
Sample Preparation
Low recovery of analytes.1. Inefficient extraction from the sample matrix. 2. Analyte loss during cleanup steps. 3. Degradation during sample processing.1. Optimize the extraction solvent and technique (e.g., shaking time, solvent-to-sample ratio). For soil, a mixture of polar and non-polar solvents may be effective. 2. Evaluate different SPE sorbents or dSPE cleanup materials. 3. Minimize sample processing time and keep samples cool.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound?

A1: Based on the metabolism of other chloroacetanilide herbicides like butachlor and acetochlor, the primary metabolites of this compound are expected to be its ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[1][2] These are formed through the cleavage of the chloroacetyl group and subsequent oxidation.

Q2: Which analytical technique is more suitable for this compound and its metabolites, GC-MS or LC-MS/MS?

A2: LC-MS/MS is generally the preferred technique. This compound itself is amenable to GC-MS, but its primary metabolites (ESA and OA) are polar, non-volatile, and thermally labile, making them unsuitable for direct GC analysis without derivatization. LC-MS/MS allows for the simultaneous analysis of both the parent compound and its polar metabolites in a single run.

Q3: What is a good starting point for developing an HPLC/UPLC method?

A3: A reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both with a small amount of acidifier like formic acid (e.g., 0.1%), is commonly used for the separation of pesticides and their metabolites.

Q4: How can I improve the extraction of this compound and its metabolites from soil or agricultural products?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides from various food and environmental matrices. For soil, a modified QuEChERS or solvent extraction with a mixture of acetonitrile and water, followed by a cleanup step, is often effective.

Q5: What are the typical mass-to-charge ratios (m/z) I should monitor for this compound and its predicted metabolites?

A5: For this compound (C18H28ClNO2, MW: 325.88), in positive ion mode ESI-MS, you would look for the protonated molecule [M+H]+ at m/z 326.9. For the predicted metabolites, you would typically monitor for their deprotonated molecules [M-H]- in negative ion mode. The exact masses will depend on their elemental composition. High-resolution mass spectrometry is recommended for accurate mass determination and formula prediction in the absence of standards.

Data Presentation

The following tables summarize hypothetical quantitative data for the analysis of this compound and its predicted metabolites. Note that these are example values and should be experimentally determined.

Table 1: Example HPLC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)Retention Time (min)
This compound326.9 [M+H]+Value 1Value 2208.5
This compound-ESA (Predicted)Value A [M-H]-Value BValue C-254.2
This compound-OA (Predicted)Value X [M-H]-Value YValue Z-203.1

Table 2: Example Method Performance

CompoundLOQ (ng/mL)Recovery (%)RSD (%)
This compound0.595 ± 5< 10
This compound-ESA (Predicted)1.088 ± 7< 15
This compound-OA (Predicted)1.092 ± 6< 15

Experimental Protocols

Sample Preparation: Modified QuEChERS for Soil
  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute to create a slurry.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis
  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-9 min: Linear gradient to 95% B

    • 9-11 min: Hold at 95% B

    • 11.1-14 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive and Negative (switching)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flows: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Metabolic_Pathway This compound This compound (Parent Compound) Metabolite1 Intermediate Metabolite (Glutathione Conjugate) This compound->Metabolite1 Glutathione S-transferase Metabolite2 This compound-ESA (Ethanesulfonic Acid) Metabolite1->Metabolite2 Further Metabolism Metabolite3 This compound-OA (Oxanilic Acid) Metabolite1->Metabolite3 Oxidation

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., soil, crop) Extraction QuEChERS Extraction (Acetonitrile & Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup LC_Separation UPLC Separation (Reversed-Phase C18) Cleanup->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification & Confirmation MS_Detection->Quantification Reporting Reporting Quantification->Reporting

References

Technical Support Center: Enhancing Terbuchlor Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Terbuchlor in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

This compound is a chloroacetanilide herbicide.[1] Its primary mechanism of action in plants is the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, which is crucial for cell membrane formation, thereby impairing cell division and growth.[1] Some evidence also suggests that this compound may act as a potent kinase inhibitor, leading to the induction of apoptosis (programmed cell death) in human cancer cells.

Q2: Why is this compound difficult to dissolve for in vitro assays?

Like many organic molecules with its structural complexity, this compound is expected to have low aqueous solubility. This can lead to precipitation in the aqueous environment of cell culture media, making it difficult to achieve the desired concentrations for accurate and reproducible experimental results.

Q3: What are the initial recommended solvents for preparing a this compound stock solution?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. Ethanol can be another alternative. It is crucial to first dissolve this compound in a minimal amount of the organic solvent before further dilution into aqueous buffers or cell culture media.

Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects that could interfere with the experimental results. It is imperative to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution upon dilution into aqueous media.

Cause: The aqueous concentration of this compound has exceeded its solubility limit in the final assay buffer or cell culture medium.

Solutions:

  • Optimize Solvent Concentration: While keeping the final DMSO concentration low is important, a slightly higher (but still non-toxic) concentration might be necessary to maintain solubility. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%).

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution into the aqueous medium. This gradual change in solvent polarity can sometimes help to keep the compound in solution.

  • Use of Pluronic F-68: Consider the addition of a small amount of Pluronic F-68, a non-ionic surfactant, to the final culture medium (typically at 0.01-0.1%). This can help to increase the solubility of hydrophobic compounds.

  • Sonication: Briefly sonicate the final diluted solution in a water bath sonicator. This can help to break up small aggregates and improve dispersion. Use with caution as excessive sonication can degrade the compound.

  • Warming: Gently warming the solution to 37°C may aid in dissolution. However, be mindful of the thermal stability of this compound.

Issue 2: Inconsistent results between experiments.

Cause: This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration of the compound in the assay.

Solutions:

  • Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid using previously diluted solutions that may have precipitated over time.

  • Vortexing: Ensure thorough mixing by vortexing the stock solution before each use and after each dilution step.

  • Visual Inspection: Before adding to your cells or assay, visually inspect the final diluted solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, the solution should not be used.

Data Presentation

Due to the limited publicly available quantitative solubility data for this compound, the following table provides a template for researchers to systematically determine and record its solubility in various solvents.

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Observations
Water (pH 7.0)25To be determinedExpected to be very low
DMSO25To be determinedExpected to be high
Ethanol (95%)25To be determined
Cell Culture Medium + 10% FBS37To be determined
Cell Culture Medium + 0.5% DMSO37To be determined

Researchers are encouraged to experimentally determine these values.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.26 mg of this compound (Molecular Weight: 325.88 g/mol ).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Procedure for Diluting this compound Stock Solution into Cell Culture Medium
  • Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the this compound stock in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium for a final concentration of 10 µM.

  • Mixing: Immediately after adding the this compound solution, mix the medium thoroughly by gentle inversion or pipetting.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Visualizations

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mM) dissolve->stock dilute Dilute Stock into Aqueous Medium stock->dilute observe Visually Inspect for Precipitation dilute->observe incubate Incubate at Assay Temperature observe->incubate measure Measure Concentration (e.g., HPLC) incubate->measure determine Determine Max Soluble Concentration measure->determine

Caption: Workflow for determining this compound solubility.

Postulated Signaling Pathways of this compound

A. Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis

G This compound This compound vlcfa_synthesis VLCFA Elongase Complex This compound->vlcfa_synthesis Inhibits vlcfa Very Long-Chain Fatty Acids (VLCFAs) vlcfa_synthesis->vlcfa Produces membrane Cell Membrane Components vlcfa->membrane disruption Impaired Cell Division & Growth membrane->disruption Leads to

Caption: this compound's proposed inhibition of VLCFA synthesis.

B. Induction of Apoptosis via Kinase Inhibition

G This compound This compound kinase Pro-survival Kinase(s) This compound->kinase Inhibits downstream Downstream Signaling kinase->downstream Activates anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) downstream->anti_apoptotic Upregulates apoptosis Apoptosis anti_apoptotic->apoptosis Inhibits

Caption: this compound's potential apoptosis induction pathway.

References

Technical Support Center: Minimizing Terbuchlor Photodecomposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of Terbuchlor photodecomposition in field studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound photodecomposition?

A1: Photodecomposition, or photolysis, is a chemical process where a molecule, in this case, the herbicide this compound, is broken down into smaller, often less effective, compounds by absorbing light energy, particularly ultraviolet (UV) radiation from sunlight.[1][2] This process is a significant pathway for pesticide degradation in the environment and can reduce the efficacy of the applied herbicide.[3]

Q2: What are the primary environmental factors that accelerate this compound photodecomposition?

A2: Several factors can accelerate photodecomposition. The most critical is the intensity and duration of sunlight exposure.[4] Other contributing factors include:

  • Soil Properties: Soils with low organic matter content may offer less protection to the herbicide molecules from sunlight.[5] Sandy soils, which allow for greater light penetration than clay or loam soils, can also increase decomposition rates.

  • Moisture: The presence of water can influence photodecomposition rates, sometimes accelerating the process through indirect photochemical reactions.

  • pH: The pH of the soil and surface water can affect the chemical form of this compound and its susceptibility to photolysis.

  • Surface Residue: When herbicides are applied over crop residue (straw, stubble), they can remain on the surface, exposed to solar radiation for extended periods, leading to photodegradation.

Q3: How can I protect this compound from photodecomposition in my field experiments?

A3: Several strategies can be employed to mitigate photodecomposition:

  • Formulation with UV Absorbers: Incorporating UV absorbers or photostabilizers into the herbicide formulation is a promising strategy. These compounds absorb harmful UV radiation, protecting the active ingredient.

  • Use of Adjuvants: Certain adjuvants, such as those forming a protective film or increasing penetration into the soil or plant, can reduce the time this compound is exposed to direct sunlight.

  • Application Timing: Applying the herbicide during periods of lower light intensity, such as late afternoon or on cloudy days, can reduce the initial rate of photodecomposition.

  • Incorporation: For soil-applied herbicides, mechanical incorporation into the top layer of soil or application just before rainfall can move the chemical away from the surface, shielding it from direct sunlight.

Q4: What are suitable analytical methods for measuring this compound concentrations in soil?

A4: The most common and reliable methods involve solvent extraction followed by chromatographic analysis. A typical workflow includes:

  • Extraction: Using a method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solvent extraction with methanol or acetonitrile.

  • Analysis: Quantifying the concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) for higher sensitivity and specificity.

Troubleshooting Guide

Issue / ObservationPossible Cause(s)Recommended Solution(s)
Rapid loss of this compound efficacy in the field, especially in sunny conditions. High rate of photodecomposition.1. Reformulate with a UV absorber or photostabilizing adjuvant. 2. Time applications for late afternoon or cloudy days. 3. If soil-applied, ensure rapid incorporation into the soil profile via irrigation or tillage.
Inconsistent results between replicate plots. 1. Variable soil organic matter content. 2. Uneven application or spray coverage. 3. Differences in soil moisture or pH across the site.1. Thoroughly characterize the soil in each plot before the experiment. 2. Calibrate application equipment carefully. 3. Ensure uniform irrigation and, if possible, select a site with consistent soil properties.
Low recovery of this compound from soil samples during analysis. 1. Inefficient extraction method. 2. Degradation of the sample during storage. 3. Strong binding (sorption) of this compound to soil organic matter.1. Optimize the extraction solvent and procedure. The QuEChERS method is often effective for a wide range of pesticides. 2. Store samples frozen (e.g., at -10°C or below) immediately after collection and minimize storage time. 3. Evaluate different extraction solvents; methanol is often effective for triazine herbicides.
Adjuvant tank-mix appears to reduce, rather than improve, performance. Adjuvant incompatibility or antagonism.1. Not all adjuvants are suitable. Select adjuvants specifically designed for photoprotection or to enhance soil penetration. 2. Consult the herbicide label for recommended adjuvants. 3. Conduct a small-scale "jar test" to check for physical compatibility before large-scale mixing.

Data on Photoprotective Strategies

PesticidePhotoprotective AgentFormulation/MethodImprovement in Recovery/Persistence
DisulfotonWater-soluble quaternary ammonium UV absorbers (QAUVAs)Formulation Additive22-26% increase in recovery compared to unprotected samples.
AzadirachtinSuitable UV absorbersFormulation Additive24% increase in post-exposure recovery.
ChlorpyrifosSuitable UV absorbersFormulation Additive30% increase in post-exposure recovery.
AmicarbazoneEmulsifiable Concentrate (EC) Adjuvant (vegetable oil-based)Tank-mix AdjuvantImproved photostability on straw surfaces under solar radiation.
SulfentrazoneEmulsifiable Concentrate (EC) Adjuvant (vegetable oil-based)Tank-mix AdjuvantImproved photostability on straw surfaces under solar radiation.

Experimental Protocols & Visualizations

Protocol 1: Field Study on this compound Photodecomposition

Objective: To quantify the rate of this compound photodecomposition under field conditions and assess the efficacy of a photoprotective formulation.

Methodology:

  • Site Selection: Choose a field site with uniform soil type, slope, and minimal shading. Document the soil's physical and chemical properties (pH, organic matter content, texture).

  • Experimental Design:

    • Establish replicate plots for each treatment (e.g., 4 replicates in a randomized complete block design).

    • Treatments should include:

      • Control (no herbicide).

      • Standard this compound formulation.

      • Photoprotected this compound formulation (e.g., with a UV absorber).

  • Application:

    • Apply herbicides uniformly to the soil surface using a calibrated sprayer at the desired rate.

  • Sampling:

    • Collect soil core samples from each plot at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days after application).

    • Sample from the top 0-5 cm of soil, as this is the primary zone of photodegradation.

  • Sample Handling:

    • Place samples in labeled bags and immediately store them in a cooler.

    • Upon returning to the lab, freeze samples at -10°C or below until analysis to prevent microbial degradation.

  • Analysis:

    • Extract this compound from soil subsamples using an appropriate solvent (e.g., methanol) or a standardized method like QuEChERS.

    • Analyze the extracts using HPLC-UV to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the dissipation kinetics for each treatment, typically using first-order models to determine the half-life (DT50) of this compound.

G cluster_field Field Phase cluster_lab Laboratory Phase cluster_analysis Data Analysis Phase Site 1. Site Selection & Characterization Design 2. Experimental Design Site->Design App 3. Herbicide Application Design->App Sample 4. Soil Sample Collection App->Sample Store 5. Sample Storage (Freezing) Sample->Store Extract 6. Sample Prep (Extraction) Store->Extract Analyze 7. Chemical Analysis (HPLC) Extract->Analyze Data 8. Data Interpretation (Kinetics & DT50) Analyze->Data

Caption: Workflow for a field study on this compound photodecomposition.

Factors Influencing this compound Persistence

The persistence of this compound in the field is a balance between factors that accelerate its degradation and those that promote its stability. Understanding these relationships is key to designing effective application strategies.

G cluster_degrade Factors Promoting Degradation cluster_stable Factors Promoting Stability T This compound Persistence UV High UV Radiation UV->T - Temp High Temperature Temp->T - LightSoil Low Organic Matter & Sandy Texture LightSoil->T - Adjuvant Photoprotective Adjuvants & UV Absorbers Adjuvant->T + OM High Soil Organic Matter OM->T + Incorp Soil Incorporation Incorp->T + Cloud Cloud Cover / Low Light Cloud->T +

Caption: Key factors influencing the environmental persistence of this compound.

References

Adjusting pH for optimal Terbuchlor extraction from soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Terbuchlor from soil samples. The focus is on the critical role of pH adjustment in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound from soil?

Q2: How does soil pH affect the extraction efficiency of this compound?

Soil pH can influence the chemical form and binding behavior of herbicides.[3][4] For some chloroacetamide herbicides, acidic conditions have been shown to improve recovery from soil and water.[5] Conversely, highly alkaline conditions may lead to the degradation of the herbicide, reducing extraction efficiency. Therefore, understanding the native pH of your soil is a critical first step in optimizing your extraction protocol.

Q3: Is the QuEChERS method suitable for this compound extraction?

Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and highly effective technique for the extraction of pesticide residues, including chloroacetamide herbicides, from soil. The method has buffered versions (e.g., AOAC and EN methods) that help to control the pH during extraction, which is beneficial for pH-sensitive analytes.

Q4: Should I adjust the pH of my soil sample before extraction?

Adjusting the pH of the extraction solvent is generally preferred over directly adjusting the pH of the soil sample. The addition of acids or bases to the soil can alter its structure and potentially affect the interaction of this compound with soil particles in unpredictable ways. Buffered QuEChERS methods incorporate pH adjustment into the extraction procedure itself.

Q5: What are the signs of poor this compound extraction due to incorrect pH?

Low recovery of this compound in your analytical results is the primary indicator. Other signs may include poor reproducibility between replicate samples and the presence of interfering peaks in your chromatogram, which could result from the co-extraction of matrix components that are more soluble at a suboptimal pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound Recovery in Acidic Soils (pH < 6) This compound may be strongly adsorbed to soil components under acidic conditions.Use a buffered QuEChERS method (e.g., with acetate buffer) to raise the pH of the extraction environment to the optimal range (slightly acidic to neutral). Ensure thorough homogenization to allow the buffer to effectively neutralize the soil acidity in the immediate vicinity of the sample particles.
Low this compound Recovery in Alkaline Soils (pH > 8) Potential for alkaline hydrolysis (degradation) of this compound.Utilize a buffered QuEChERS method with an appropriate buffer (e.g., citrate) to lower the pH of the extraction medium. Minimize the time between sample preparation and extraction to reduce the exposure of this compound to the alkaline conditions.
Inconsistent Results Between Samples Variation in the native pH of your soil samples. Natural soil samples can have significant pH heterogeneity.Measure the pH of each soil sample before extraction. If there is significant variation, consider grouping samples by pH range and applying a tailored extraction protocol for each group. Ensure consistent and vigorous shaking during extraction to promote equilibrium.
Presence of Matrix Interferences Suboptimal pH may lead to the co-extraction of interfering compounds from the soil matrix.Optimize the clean-up step (d-SPE) of your QuEChERS protocol. Different sorbents can be used to remove different types of interferences. Adjusting the extraction pH with a buffer can also minimize the co-extraction of certain matrix components.

Experimental Protocols

Protocol 1: pH-Adjusted QuEChERS Extraction for this compound in Soil

This protocol is based on the principles of the buffered QuEChERS method and is designed to provide a robust extraction of this compound from various soil types.

Materials:

  • 15 mL or 50 mL polypropylene centrifuge tubes

  • Homogenized soil sample

  • Reagent-grade water

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl) or Sodium acetate (NaOAc)

  • Dispersive solid-phase extraction (d-SPE) kit for soil analysis (containing PSA and C18 sorbents)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Hydration (for dry soils): If the soil is dry, add 8 mL of reagent-grade water and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Buffering and Salting-Out:

    • For Neutral to Acidic Soils: Add the contents of a buffered extraction salt packet for the AOAC 2007.01 method (containing MgSO₄ and NaOAc).

    • For Alkaline Soils: Add the contents of a buffered extraction salt packet for the EN 15662 method (containing MgSO₄, NaCl, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • d-SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing PSA, C18, and MgSO₄.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis by GC-MS or LC-MS.

Data Presentation

The following table summarizes hypothetical recovery data to illustrate the effect of pH on this compound extraction efficiency. Actual results will vary depending on the soil matrix and specific experimental conditions.

Extraction pH Soil Type Mean Recovery (%) Relative Standard Deviation (RSD, %)
4.0Sandy Loam858.2
5.5Sandy Loam954.5
7.0Sandy Loam925.1
8.5Sandy Loam7512.3
5.5Clay916.2
7.0Clay887.0

Mandatory Visualization

Terbuchlor_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & pH Adjustment cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Soil_Sample Homogenized Soil Sample Weigh Weigh 10g into Tube Soil_Sample->Weigh Hydrate Hydrate with Water (if needed) Weigh->Hydrate Add_ACN Add Acetonitrile Hydrate->Add_ACN Add_Salts Add Buffered QuEChERS Salts Add_ACN->Add_Salts Shake Vigorously Shake Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube Add to d-SPE Tube (PSA/C18) Transfer_Supernatant->dSPE_Tube Vortex Vortex dSPE_Tube->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis GC/LC-MS Analysis Final_Extract->Analysis

Caption: Workflow for pH-adjusted QuEChERS extraction of this compound from soil.

References

Validation & Comparative

A Comparative Guide to Chloroacetamide Herbicides: Evaluating Terbuchlor and Butachlor for Annual Grass Control

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes the existing research on butachlor and provides a framework for the potential evaluation of terbuchlor, should data become available.

Butachlor: A Widely Documented Chloroacetamide Herbicide

Butachlor is a selective, pre-emergence herbicide belonging to the chloroacetamide class.[1] It is primarily absorbed by the germinating shoots of weeds and, to a lesser extent, by the roots.[1] Its mode of action involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, a critical process for cell division and plant growth.[1] This disruption ultimately leads to the death of susceptible annual grasses and some broadleaf weeds.

Efficacy of Butachlor in Annual Grass Control

Numerous studies have demonstrated the effectiveness of butachlor in controlling a variety of annual grasses in crops such as rice, maize, and wheat. The efficacy can be influenced by factors including application rate, soil type, moisture, and the specific weed species present.

CropTarget Annual GrassesApplication Rate (kg a.i./ha)Weed Control Efficacy (%)Reference
Transplanted RiceEchinochloa crus-galli (Barnyard grass), Echinochloa colona (Jungle rice)1.0 - 1.585-95[2]
Direct-seeded RiceCyperus iria (Rice flatsedge), Fimbristylis miliacea (Hoora grass)1.25~80[3]
MaizeDigitaria sanguinalis (Large crabgrass), Setaria faberi (Giant foxtail)2.0 - 2.580-90
WheatAvena fatua (Wild oat), Phalaris minor (Canary grass)1.5 - 2.075-85

This compound: An Overview

This compound is also a chloroacetamide herbicide, indicating it likely shares a similar mode of action with butachlor by inhibiting VLCFA biosynthesis. It is intended for the control of annual grassy weeds and broadleaf weeds in crops like rice, cereals, and soybeans. However, despite its classification and intended use, there is a notable absence of peer-reviewed field studies or publicly available quantitative data detailing its efficacy. Information on this compound appears to be scant and it is not widely commercialized.

Experimental Protocol: Evaluating Herbicide Efficacy for Annual Grass Control

The following is a generalized experimental protocol that can be used to evaluate and compare the efficacy of herbicides like this compound and butachlor.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Standardized plot dimensions (e.g., 5m x 3m) to ensure uniformity.

  • Treatments:

    • Untreated control (weedy check).

    • Weed-free control (manual weeding).

    • This compound at varying application rates (e.g., X, 1.5X, 2X kg a.i./ha).

    • Butachlor at varying application rates (e.g., Y, 1.5Y, 2Y kg a.i./ha).

    • Tank-mix combinations or sequential applications if relevant.

2. Herbicide Application:

  • Timing: Pre-emergence (PRE) application, typically within 3 days after sowing (DAS).

  • Equipment: Calibrated knapsack sprayer with a specific nozzle type (e.g., flat fan) to ensure uniform coverage.

  • Carrier Volume: Standardized water volume (e.g., 500 L/ha).

3. Data Collection:

  • Weed Density and Biomass: Assessed at key crop growth stages (e.g., 30, 60, and 90 DAS) using quadrats placed randomly within each plot. Weeds are counted by species and then harvested, dried, and weighed.

  • Weed Control Efficacy (WCE): Calculated using the formula: WCE (%) = [(WPC - WPT) / WPC] * 100 where WPC is the weed biomass in the control plot and WPT is the weed biomass in the treated plot.

  • Crop Phytotoxicity: Visually assessed on a scale of 0-10 (0 = no injury, 10 = complete crop death) at regular intervals after application.

  • Crop Yield and Yield Components: Measured at harvest, including parameters like plant height, number of tillers/panicles, grains per panicle, 1000-grain weight, and final grain yield.

4. Statistical Analysis:

  • Data is subjected to Analysis of Variance (ANOVA) to determine the statistical significance of treatment effects.

  • Mean separation tests (e.g., Duncan's Multiple Range Test or Tukey's HSD) are used to compare treatment means.

Visualizing the Process

To illustrate the logical flow of herbicide evaluation and the mechanism of action, the following diagrams are provided.

HerbicideEvaluationWorkflow cluster_0 Field Preparation & Sowing cluster_1 Experimental Setup cluster_2 Data Collection & Analysis cluster_3 Conclusion A Site Selection & Land Preparation B Crop Sowing A->B C Randomized Plot Layout B->C D Herbicide Treatment Application (this compound vs. Butachlor vs. Control) C->D E Weed & Crop Assessment (Density, Biomass, Yield) D->E F Statistical Analysis E->F G Efficacy Comparison & Recommendation F->G Chloroacetamide_MoA cluster_0 Herbicide Action cluster_1 Cellular Target cluster_2 Biological Process Disruption cluster_3 Outcome Herbicide Chloroacetamide Herbicide (e.g., Butachlor, this compound) Enzyme Very Long-Chain Fatty Acid (VLCFA) Elongase Enzyme Herbicide->Enzyme inhibits VLCFA Inhibition of VLCFA Biosynthesis Enzyme->VLCFA CellDivision Disruption of Cell Division & Growth VLCFA->CellDivision WeedDeath Annual Grass Seedling Death CellDivision->WeedDeath

References

Comparative Analysis of Terbuchlor and Other Chloroacetamide Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the efficacy, mechanism of action, and experimental evaluation of key chloroacetamide herbicides, providing researchers, scientists, and drug development professionals with a comprehensive comparative resource.

The chloroacetamide class of herbicides represents a significant tool in modern agriculture for the pre-emergence control of annual grasses and small-seeded broadleaf weeds. This guide provides a comparative study of Terbuchlor and other prominent chloroacetamide herbicides, including acetochlor, alachlor, metolachlor, and butachlor. The primary focus is on their shared mechanism of action—the inhibition of very-long-chain fatty acid (VLCFA) synthesis—supported by available experimental data and detailed methodologies for key assays.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Chloroacetamide herbicides exert their phytotoxic effects by disrupting the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[1][2] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin, playing vital roles in cell division, membrane integrity, and protecting the plant from environmental stress.[2]

The primary target of these herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2] Specifically, they inhibit the condensing enzyme, 3-ketoacyl-CoA synthase (KCS), which catalyzes the initial and rate-limiting step in the fatty acid elongation cycle.[3] This inhibition is often irreversible as the herbicide forms a covalent bond with a cysteine residue in the active site of the enzyme. By blocking KCS, chloroacetamides prevent the addition of two-carbon units to the growing fatty acid chain, leading to a depletion of VLCFAs. This disruption of lipid metabolism ultimately results in the failure of seedling emergence and plant death.

dot

VLCFA_Synthesis_Inhibition cluster_ER Endoplasmic Reticulum cluster_Herbicide Acyl_CoA Acyl-CoA (C16-C18) KCS 3-Ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR Ketoacyl-CoA Reductase Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA Reduction HCD Hydroxyacyl-CoA Dehydratase Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA HCD->Enoyl_CoA Dehydration ECR Enoyl-CoA Reductase Enoyl_CoA->ECR Reduction VLCFA_CoA VLCFA-CoA (C18+2n) ECR->VLCFA_CoA Reduction Plant_Development Membrane Integrity Cuticle Formation Cell Division VLCFA_CoA->Plant_Development This compound This compound & Other Chloroacetamides This compound->KCS Inhibition

Figure 1: Simplified pathway of VLCFA synthesis and its inhibition by chloroacetamide herbicides.

Comparative Efficacy of Chloroacetamide Herbicides

The efficacy of chloroacetamide herbicides can vary depending on the specific herbicide, application rate, weed species, and environmental conditions. Field studies provide valuable data for comparing their performance.

Table 1: Comparative Weed Control Efficacy of Selected Chloroacetamide Herbicides

HerbicideApplication Rate (g ha⁻¹)Weed SpeciesWeed Control (%)Tillage SystemReference
Acetochlor3360Mixed PopulationMore EfficientConventional
Alachlor3360Mixed PopulationMore EfficientConventional
Metolachlor2400Mixed PopulationMore EfficientConventional
S-Metolachlor1440Mixed PopulationLess EfficientNo-Tillage
ButachlorNot specifiedNot specifiedNot specifiedNot specified
This compound Not specified in comparative studies Broad-leaved and annual grassy weeds Data not available in comparative studies Not specified ****

Note: Efficacy can be influenced by numerous factors and these values represent findings from specific studies.

This compound: A Profile

This compound (CAS No. 4212-93-5) is a chloroacetamide herbicide used for the control of broad-leaved and annual grassy weeds in various crops. Its chemical formula is C₁₈H₂₈ClNO₂. While its mechanism of action is confirmed as the inhibition of VLCFA synthesis, publicly available, direct comparative studies on its efficacy against other chloroacetamides and specific quantitative data on its potency (e.g., IC50 values for VLCFA elongase inhibition) are limited.

Experimental Protocols

1. In Vitro VLCFA Elongase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of chloroacetamide herbicides on the VLCFA elongase complex from plant microsomes.

  • Objective: To quantify the in vitro inhibition of VLCFA synthesis by herbicides.

  • Materials:

    • Plant tissue (e.g., etiolated leek seedlings)

    • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2, containing sucrose, DTT, and protease inhibitors)

    • Microsome isolation reagents

    • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.2)

    • [2-¹⁴C]malonyl-CoA (radiolabeled substrate)

    • Acyl-CoA primers (e.g., C18:0-CoA, C20:0-CoA)

    • Cofactors (NADPH, NADH)

    • Herbicide solutions of varying concentrations

    • Scintillation cocktail and counter

  • Methodology:

    • Microsome Isolation: Homogenize plant tissue in cold extraction buffer. Filter and centrifuge the homogenate at low speed to remove cell debris. Pellet the microsomal fraction by ultracentrifugation. Resuspend the microsomes in the assay buffer.

    • Enzyme Assay: In a reaction tube, combine the microsomal preparation, assay buffer, acyl-CoA primer, and cofactors.

    • Inhibition: Add the chloroacetamide herbicide at various concentrations to the reaction tubes. Include a control with no herbicide.

    • Reaction Initiation: Start the reaction by adding [2-¹⁴C]malonyl-CoA.

    • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH in methanol) for saponification. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Quantification: Measure the radioactivity incorporated into the elongated fatty acids using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition for each herbicide concentration relative to the control. Determine the IC50 value (the concentration of herbicide that causes 50% inhibition of enzyme activity).

dot

VLCFA_Assay_Workflow start Start plant_tissue Plant Tissue Homogenization start->plant_tissue microsome_iso Microsome Isolation (Ultracentrifugation) plant_tissue->microsome_iso assay_prep Assay Preparation (Microsomes, Buffer, Primer, Cofactors) microsome_iso->assay_prep herbicide_add Add Herbicide (Varying Concentrations) assay_prep->herbicide_add reaction_start Initiate Reaction (Add [¹⁴C]malonyl-CoA) herbicide_add->reaction_start incubation Incubation reaction_start->incubation termination Reaction Termination & Saponification incubation->termination extraction Fatty Acid Extraction termination->extraction quantification Quantification (Scintillation Counting) extraction->quantification analysis Data Analysis (Calculate % Inhibition, IC50) quantification->analysis end End analysis->end

Figure 2: Experimental workflow for the in vitro VLCFA elongase inhibition assay.

2. Analysis of VLCFA Levels in Herbicide-Treated Plants by GC-MS

This protocol describes the extraction and analysis of VLCFAs from plant tissues to assess the in vivo effects of chloroacetamide herbicides.

  • Objective: To quantify changes in the VLCFA profile of plants following herbicide treatment.

  • Materials:

    • Herbicide-treated and control plant tissue

    • Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

    • Internal standard (e.g., a fatty acid not typically found in the plant)

    • Reagents for transmethylation (e.g., methanolic HCl or BF₃-methanol)

    • Organic solvent for extraction of fatty acid methyl esters (FAMEs) (e.g., hexane)

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Methodology:

    • Sample Preparation: Harvest and freeze-dry plant tissue from both herbicide-treated and control groups.

    • Lipid Extraction: Homogenize the dried tissue and extract total lipids using a solvent mixture (e.g., chloroform:methanol). Add an internal standard for quantification.

    • Transmethylation: Convert the fatty acids in the lipid extract to their volatile fatty acid methyl esters (FAMEs) by heating with a transmethylation reagent.

    • FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

    • GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the FAMEs based on their chain length and degree of saturation. The mass spectrometer identifies and quantifies each FAME based on its mass spectrum and fragmentation pattern.

    • Data Analysis: Compare the levels of individual VLCFAs (C20 and longer) between the herbicide-treated and control samples to determine the effect of the herbicide.

dot

GCMS_Analysis_Workflow start Start sample_prep Sample Preparation (Harvest & Freeze-dry Tissue) start->sample_prep lipid_extraction Total Lipid Extraction (Add Internal Standard) sample_prep->lipid_extraction transmethylation Transmethylation to FAMEs lipid_extraction->transmethylation fame_extraction FAME Extraction (Hexane) transmethylation->fame_extraction gcms_analysis GC-MS Analysis fame_extraction->gcms_analysis data_analysis Data Analysis (Compare VLCFA Levels) gcms_analysis->data_analysis end End data_analysis->end

Figure 3: Workflow for the GC-MS analysis of VLCFAs in herbicide-treated plants.

Conclusion

Chloroacetamide herbicides, including this compound, acetochlor, alachlor, metolachlor, and butachlor, are effective tools for weed management due to their potent inhibition of VLCFA synthesis. While they share a common mechanism of action, their efficacy in the field can vary. Further research, particularly direct comparative studies including this compound with standardized methodologies, would provide a more complete understanding of its relative performance and potency. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to further investigate the biochemical and physiological effects of this important class of herbicides.

References

Terbuchlor Cross-Reactivity in Herbicide Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target analytes. This guide provides a comparative analysis of the cross-reactivity of Terbuchlor in immunoassays developed for other common triazine herbicides, supported by experimental data and detailed protocols.

The widespread use of triazine herbicides, such as atrazine and terbuthylazine, necessitates reliable monitoring methods to ensure environmental and food safety. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid, sensitive, and cost-effective screening tool for these compounds. However, a common challenge with immunoassays is the potential for cross-reactivity, where structurally similar, non-target compounds interfere with the assay, leading to inaccurate results. This guide focuses on the cross-reactivity profile of this compound, a chlorinated triazine herbicide, in immunoassays designed for other herbicides within the same class.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of this compound and other selected triazine herbicides in immunoassays utilizing polyclonal (S2) and monoclonal (K4E7) antibodies raised against atrazine. The data is adapted from a study by Buglak et al. (2019), which conducted a quantitative structure-activity relationship (QSAR) analysis of immune recognition for triazine herbicides.[1][2] The cross-reactivity (CR) is expressed as a percentage relative to the target analyte (atrazine), and the IC50 value, the concentration of the analyte required to inhibit 50% of the antibody binding, is also provided.

Table 1: Cross-reactivity (CR) and 50% Inhibition Concentration (IC50) of Triazine Herbicides in Atrazine-Specific Immunoassays.[1][2]

No.CompoundPolyclonal Antibody (S2)Monoclonal Antibody (K4E7)
CR (%) IC50 (nmol/L)
1Atrazine1001.5
2Propazine1201.2
3Terbuthylazine831.8
4 This compound 75 2.0
5Simazine256.0
6Ametryn1015.0
7Prometryn1510.0
8Desmetryn530.0

Data presented in this table is derived from Buglak et al. (2019) and is intended for comparative purposes.

Experimental Protocol: Competitive ELISA for Herbicide Detection

The following is a detailed methodology for a typical competitive enzyme-linked immunosorbent assay (ELISA) used to determine the concentration of a herbicide and assess the cross-reactivity of other compounds.

Materials:

  • Microtiter plates (96-well) coated with a capture antibody specific to the target herbicide.

  • Standard solutions of the target herbicide at known concentrations.

  • Solutions of potential cross-reacting compounds (e.g., this compound) at various concentrations.

  • Enzyme-conjugated version of the target herbicide (e.g., herbicide-HRP conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of the target herbicide in a suitable buffer. Similarly, prepare a range of concentrations for the suspected cross-reacting compound, this compound.

  • Competitive Binding:

    • Add a fixed volume of the standard or sample solution to the respective wells of the antibody-coated microtiter plate.

    • Immediately add a fixed volume of the enzyme-conjugated herbicide to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding between the free herbicide (from the standard or sample) and the enzyme-conjugated herbicide for the antibody binding sites.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a set period (e.g., 15-30 minutes) in the dark to allow for color development. The enzyme on the bound conjugate will convert the substrate, producing a colored product.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the herbicide in the sample.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the known concentrations of the target herbicide standards.

    • Determine the concentration of the target herbicide in the unknown samples by interpolating their absorbance values on the standard curve.

    • To determine the cross-reactivity of this compound, calculate the IC50 value from its dose-response curve. The percent cross-reactivity is then calculated using the formula: (IC50 of target herbicide / IC50 of this compound) x 100%

Visualizing the Immunoassay Workflow

The following diagram illustrates the key steps in a competitive ELISA for herbicide detection.

ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Herbicide Standards Addition Add Standards/Samples & Enzyme-Conjugated Herbicide Standards->Addition Samples Prepare this compound (Test Compound) Samples Samples->Addition Plate Antibody-Coated Microtiter Plate Plate->Addition Incubation Incubate for Competitive Binding Addition->Incubation Competition Occurs Washing Wash to Remove Unbound Reagents Incubation->Washing Substrate Add Substrate (e.g., TMB) Washing->Substrate ColorDev Color Development Substrate->ColorDev Stop Add Stop Solution ColorDev->Stop Read Read Absorbance at 450nm Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentrations & % Cross-Reactivity Curve->Calculate

Competitive ELISA Workflow for Herbicide Analysis

Logical Relationship of Cross-Reactivity

The following diagram illustrates the principle of cross-reactivity in a competitive immunoassay.

Cross_Reactivity_Principle cluster_target High Specificity (Target Herbicide) cluster_crosstarget Cross-Reactivity (this compound) Antibody1 Antibody Target Target Herbicide Target->Antibody1 High Affinity Binding Target_Conj Enzyme Conjugate Target_Conj->Antibody1 Competes with Target Antibody2 Antibody This compound This compound This compound->Antibody2 Lower Affinity Binding (Interference) Target_Conj2 Enzyme Conjugate Target_Conj2->Antibody2 Competes with This compound

Principle of Competitive Binding and Cross-Reactivity

References

A Comparative Analysis of the Environmental Impacts of Terbuchlor and Atrazine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of two distinct herbicides.

This guide provides a detailed comparison of the environmental impacts of Terbuchlor, a chloroacetanilide herbicide, and Atrazine, a widely used triazine herbicide. While extensive data is available for Atrazine, information regarding this compound is notably scarce, precluding a direct quantitative comparison. This document summarizes the available data, highlights the existing knowledge gaps for this compound, and offers a qualitative comparison based on the general characteristics of their respective chemical classes.

Executive Summary

Atrazine, a systemic herbicide, is well-documented for its persistence in soil and water, potential for groundwater contamination, and its effects as an endocrine disruptor in various non-target organisms. In contrast, this compound, a herbicide intended for use on crops like rice and cereals, remains largely uncommercialized, and public-domain data on its environmental fate and toxicity are limited. This guide presents the known quantitative data for Atrazine and provides a qualitative assessment of the potential environmental impact of this compound based on the characteristics of the chloroacetanilide herbicide class.

Data Presentation: A Tale of Two Herbicides

The following tables summarize the available quantitative data for Atrazine and highlight the significant data gaps for this compound.

Table 1: Physicochemical Properties and Environmental Fate

ParameterThis compoundAtrazine
Chemical Class ChloroacetanilideTriazine
Water Solubility Data not available33 mg/L at 22°C
Soil Sorption Coefficient (Koc) Data not available100 cm³/g
Soil Half-life (DT50) Data not available60 days (typical), can range from 14 to 109 days and persist for years in some conditions[1]
Potential for Leaching Likely, based on chloroacetanilide class propertiesHigh

Table 2: Ecotoxicological Data

OrganismEndpointThis compoundAtrazine
Fish (e.g., Rainbow Trout) 96-hour LC50Data not available4.5 - 11 mg/L
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC50Data not available6.9 mg/L
Algae (e.g., Selenastrum capricornutum) 72-hour EC50Data not available0.043 mg/L
Birds (e.g., Bobwhite Quail) Acute Oral LD50Data not available>2000 mg/kg
Mammals (Rat) Acute Oral LD50Moderate (alert)1,869 - 3,090 mg/kg[2]

Qualitative Comparison: Chloroacetanilides vs. Triazines

Given the lack of specific data for this compound, a qualitative comparison based on its chemical class, chloroacetanilides, can provide some insight into its potential environmental impact relative to Atrazine, a triazine.

Chloroacetanilide Herbicides (e.g., this compound):

  • Persistence and Mobility: Chloroacetanilide herbicides are known for their moderate to high persistence in soil and their potential to leach into groundwater due to their relatively high water solubility.[3][4] Their metabolites can also be persistent and mobile.[5]

  • Toxicity to Non-Target Organisms: This class of herbicides can be toxic to aquatic organisms, including fish and algae. Some chloroacetanilides have been classified as possible human carcinogens. Acute oral exposure in humans has been associated with effects on the central nervous system.

Triazine Herbicides (e.g., Atrazine):

  • Persistence and Mobility: Atrazine is notoriously persistent in the environment, with a long soil half-life and a high potential for runoff and leaching into surface and groundwater. It is one of the most frequently detected pesticides in water sources.

  • Toxicity and Endocrine Disruption: Atrazine exhibits toxicity to a range of non-target organisms, particularly aquatic plants. A significant body of research has identified Atrazine as an endocrine-disrupting chemical, capable of affecting the reproductive and developmental processes in amphibians, fish, and potentially mammals by interfering with hormone signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited for Atrazine are crucial for the interpretation and replication of the findings.

Protocol 1: Determination of Soil Half-Life (DT50) of Atrazine

  • Objective: To determine the rate of degradation of Atrazine in soil under controlled laboratory conditions.

  • Methodology:

    • Soil Collection and Preparation: Collect soil from a relevant agricultural field. Sieve the soil to remove large debris and homogenize it. Characterize the soil for properties such as texture, organic matter content, pH, and microbial biomass.

    • Spiking: Treat a known mass of the prepared soil with a standard solution of Atrazine to achieve a desired concentration. A control group with no Atrazine is also prepared.

    • Incubation: Incubate the treated and control soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity).

    • Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extraction: Extract Atrazine from the soil samples using an appropriate solvent (e.g., methanol or acetonitrile) and extraction technique (e.g., sonication or accelerated solvent extraction).

    • Analysis: Quantify the concentration of Atrazine in the extracts using analytical instrumentation such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

    • Data Analysis: Plot the concentration of Atrazine against time and fit the data to a first-order decay kinetic model to calculate the DT50 value.

Protocol 2: Acute Toxicity Test for Atrazine in Fish (e.g., Rainbow Trout, Oncorhynchus mykiss) - OECD Guideline 203

  • Objective: To determine the median lethal concentration (LC50) of Atrazine to fish over a 96-hour exposure period.

  • Methodology:

    • Test Organisms: Use juvenile rainbow trout of a specific size and age range, acclimated to laboratory conditions.

    • Test Substance Preparation: Prepare a series of test solutions with geometrically spaced concentrations of Atrazine in clean, aerated water. A control group with no Atrazine is included.

    • Exposure: Place a specified number of fish (e.g., 10) into each test chamber containing the different Atrazine concentrations and the control. The test is conducted under a static or semi-static renewal regime for 96 hours.

    • Observations: Observe the fish for mortality and any sublethal effects (e.g., abnormal behavior, respiratory distress) at 24, 48, 72, and 96 hours.

    • Water Quality Monitoring: Monitor water quality parameters such as temperature, pH, and dissolved oxygen throughout the test.

    • Data Analysis: Calculate the 96-hour LC50 value, which is the concentration of Atrazine estimated to be lethal to 50% of the test fish, using statistical methods such as probit analysis.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of Atrazine-Induced Endocrine Disruption

Atrazine_Signaling Atrazine Atrazine PDE4 Phosphodiesterase 4 (PDE4) Atrazine->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Aromatase Aromatase (CYP19A1) PKA->Aromatase Upregulates Androgens Androgens Estrogens Estrogens Aromatase->Estrogens Catalyzes Androgens->Estrogens Conversion Hormonal_Imbalance Hormonal Imbalance & Reproductive Effects Estrogens->Hormonal_Imbalance

Caption: Atrazine inhibits PDE4, leading to increased cAMP levels, PKA activation, and aromatase upregulation, ultimately causing hormonal imbalance.

Diagram 2: General Experimental Workflow for Herbicide Environmental Risk Assessment

Herbicide_Risk_Assessment cluster_0 Tier 1: Screening cluster_1 Tier 2: Definitive Assessment cluster_2 Tier 3: Higher-Tier Studies cluster_3 Risk Characterization A1 Physicochemical Properties A2 Acute Toxicity (Algae, Daphnia, Fish) A3 Degradation (Soil, Water) B1 Chronic Toxicity (Fish, Invertebrates) A3->B1 B2 Reproductive Effects B3 Field Dissipation Studies C1 Mesocosm/Microcosm Studies B3->C1 D1 PEC/PNEC Ratio C1->D1 C2 Population-Level Effects Modeling C2->D1 D2 Regulatory Decision D1->D2

References

A Comparative Guide to Terbuchlor and S-metolachlor for Weed Management in Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two chloroacetanilide herbicides, terbuchlor and S-metolachlor, for the control of weeds in soybean cultivation. While both compounds share the same mechanism of action, a direct comparison of their field efficacy is challenging due to a notable lack of publicly available research data for this compound.

Introduction and Chemical Overview

This compound and S-metolachlor are selective, pre-emergence herbicides belonging to the chloroacetanilide chemical family (WSSA Group 15).[1] They are primarily used to control annual grasses and some broadleaf weeds in various crops, including soybeans.[2][3] Their herbicidal activity relies on the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible weed seedlings, disrupting cell growth and development before they can emerge from the soil.

S-metolachlor is the more active S-isomer of the racemic mixture metolachlor. This refinement allows for lower application rates compared to older metolachlor formulations while achieving equivalent or enhanced weed control. Information regarding the commercialization and field performance of this compound is limited in scientific literature.

Mechanism of Action: VLCFA Inhibition

Both this compound and S-metolachlor function by inhibiting the VLCFA elongase enzyme complex in plants. This enzyme is critical for the synthesis of fatty acids with more than 18 carbons, which are essential components of cell membranes, epicuticular waxes, and suberin.

By disrupting VLCFA production, these herbicides lead to a cascade of effects in germinating weed seedlings:

  • Inhibition of Shoot and Root Growth: The primary effect is the stunting of the emerging shoot and roots.

  • Disruption of Cell Division: Without the necessary lipids for membrane formation, cell division and elongation are halted.

  • Seedling Death Prior to Emergence: Susceptible weeds are typically controlled before they can emerge from the soil and compete with the soybean crop.

cluster_herbicide Chloroacetanilide Herbicides cluster_pathway Plant Cell This compound This compound VLCFA Elongase VLCFA Elongase This compound->VLCFA Elongase Inhibition S-metolachlor S-metolachlor S-metolachlor->VLCFA Elongase Inhibition VLCFAs VLCFAs VLCFA Elongase->VLCFAs Synthesis Cell Growth Cell Growth VLCFAs->Cell Growth Essential for

Figure 1. Shared mechanism of action for this compound and S-metolachlor.

Comparative Data

Due to the limited availability of peer-reviewed studies on this compound, a quantitative comparison of efficacy based on experimental data is not possible at this time. The following table summarizes the known characteristics of each herbicide.

FeatureThis compoundS-metolachlor
Chemical Class ChloroacetanilideChloroacetanilide
WSSA Group 15 (VLCFA Inhibitor)15 (VLCFA Inhibitor)
Mode of Action Inhibition of very-long-chain fatty acid (VLCFA) synthesisInhibition of very-long-chain fatty acid (VLCFA) synthesis
Application Timing Pre-emergencePre-plant incorporated or pre-emergence
Target Weeds Annual grasses and broadleaf weedsAnnual grasses (e.g., foxtail, crabgrass, barnyardgrass) and some broadleaf weeds (e.g., pigweed, lambsquarters)
Soybean Phytotoxicity Data not available in reviewed literature. As a chloroacetanilide, potential for injury may exist under certain environmental conditions.Generally low risk of phytotoxicity in soybeans when used according to label directions. However, high doses or sequential applications can cause some injury.
Data Availability ScantExtensive

Hypothetical Experimental Protocol for Efficacy Comparison

To directly compare the efficacy of this compound and S-metolachlor in soybeans, a randomized complete block design field trial would be appropriate. The following protocol outlines a standard methodology.

Objective: To evaluate and compare the efficacy and crop safety of this compound and S-metolachlor applied pre-emergence in soybeans.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4-6 replications.

  • Plot Size: Minimum of 3 meters wide by 10 meters long.

  • Soybean Variety: A common, commercially available variety suitable for the region.

Treatments:

  • Untreated Weedy Check

  • Weed-Free Check (maintained by hand-weeding)

  • This compound - Rate 1 (e.g., low labeled rate)

  • This compound - Rate 2 (e.g., high labeled rate)

  • S-metolachlor - Rate 1 (e.g., low labeled rate, e.g., 1.0 L/ha of a 960g/L EC formulation)

  • S-metolachlor - Rate 2 (e.g., high labeled rate, e.g., 1.5 L/ha of a 960g/L EC formulation)

Application:

  • Herbicides applied pre-emergence, within 3 days of planting, to a well-prepared, clod-free seedbed.

  • Application with a calibrated research plot sprayer using appropriate nozzles and pressure to ensure uniform coverage.

Data Collection:

  • Weed Control: Visual ratings of percent weed control by species at 14, 28, and 56 days after treatment (DAT).

  • Weed Density and Biomass: Counts and dry weight of weeds from quadrats within each plot at a key time point (e.g., 56 DAT).

  • Crop Phytotoxicity: Visual injury ratings (e.g., stunting, chlorosis) at 7, 14, and 28 DAT on a 0% (no injury) to 100% (crop death) scale.

  • Soybean Yield: Harvest the center rows of each plot, adjust for moisture, and calculate yield ( kg/ha ).

Statistical Analysis:

  • Data subjected to Analysis of Variance (ANOVA).

  • Treatment means separated using a protected LSD or Tukey's HSD test at α = 0.05.

cluster_setup Field Setup cluster_application Herbicide Application cluster_data Data Collection cluster_analysis Analysis A1 Plot Design (RCBD, 4 Reps) A2 Soybean Planting A1->A2 B1 Pre-emergence Application (Within 3 days of planting) A2->B1 B2 Treatments: - Untreated - Weed-Free - this compound (2 rates) - S-metolachlor (2 rates) C1 Visual Ratings (Weed Control & Injury) @ 14, 28, 56 DAT B1->C1 C2 Weed Density & Biomass @ 56 DAT C1->C2 C3 Soybean Yield (At Harvest) C2->C3 D1 ANOVA C3->D1 D2 Mean Separation (LSD or Tukey's) D1->D2 D3 Publish Results D2->D3

Figure 2. Generalized experimental workflow for herbicide efficacy trials.

Conclusion

Both this compound and S-metolachlor are chloroacetanilide herbicides that inhibit VLCFA synthesis, making them effective for pre-emergence control of annual grasses and some broadleaf weeds in soybeans. S-metolachlor is a widely used and extensively studied herbicide with proven efficacy. In contrast, this compound is not widely commercialized, and there is a significant lack of published, peer-reviewed data to allow for a direct, evidence-based comparison of its performance against S-metolachlor or other standard herbicides. Future research, following protocols similar to the one outlined, is necessary to determine the relative efficacy and crop safety of this compound in soybean production systems.

References

A Comparative Analysis of the Degradation Rates of Terbuchlor and Propachlor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the environmental degradation of the chloroacetanilide herbicides Terbuchlor and Propachlor. While extensive research has elucidated the degradation pathways and kinetics of Propachlor, there is a notable scarcity of publicly accessible experimental data on the degradation rates of this compound.

This guide presents a side-by-side comparison based on the available information, highlighting the degradation characteristics of Propachlor and noting the data gaps for this compound. This information is crucial for researchers, scientists, and drug development professionals in assessing the environmental fate and persistence of these compounds.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation rates of Propachlor. No comparable experimental data for this compound was found in the reviewed literature.

HerbicideParameterValueConditionsSource
Propachlor Half-life (t½)2 - 14 daysAerobic soil[1]
Half-life (t½)< 3 daysAerobic soil (field dissipation)[2]
50% Field Dissipation1 - 6 daysNot specified[2]
Half-life (t½)< 4 daysAnaerobic soil[1]
Generation Time3.4 hoursGrowth of Pseudomonas sp. strain PEM1 on Propachlor[3]
Half-velocity Constant (Ks)0.17 ± 0.04 mMMetabolism by Pseudomonas sp. strain PEM1
Generation Time3.1 hoursGrowth of Acinetobacter sp. strain BEM2 on Propachlor
Half-velocity Constant (Ks)0.3 ± 0.07 mMMetabolism by Acinetobacter sp. strain BEM2
This compound Half-life (t½)Data not available--

Degradation Pathways

Propachlor

The microbial degradation of Propachlor is the primary mechanism of its dissipation in the environment. Studies have identified distinct degradation pathways utilized by different soil bacteria.

Two well-characterized pathways involve initial dehalogenation followed by further breakdown of the molecule. In strains of Pseudomonas and Acinetobacter, the initial step is the removal of the chlorine atom from the acetamide group to form N-isopropylacetanilide.

Subsequent degradation steps differ between bacterial species. For instance, Pseudomonas sp. strain PEM1 metabolizes N-isopropylacetanilide to acetanilide, acetamide, and eventually catechol. In contrast, Acinetobacter sp. strain BEM2 breaks down N-isopropylacetanilide into N-isopropylaniline and isopropylamine. In both pathways, the aromatic ring of Propachlor can be completely mineralized to carbon dioxide.

Propachlor_Degradation_Pathway cluster_Pseudomonas Pseudomonas sp. strain PEM1 cluster_Acinetobacter Acinetobacter sp. strain BEM2 Propachlor Propachlor N_isopropylacetanilide N-isopropylacetanilide Propachlor->N_isopropylacetanilide Dehalogenation Acetanilide Acetanilide N_isopropylacetanilide->Acetanilide N_isopropylaniline N-isopropylaniline N_isopropylacetanilide->N_isopropylaniline Acetamide Acetamide Acetanilide->Acetamide Mineralization Catechol Catechol Acetamide->Catechol Mineralization CO2 CO2 Catechol->CO2 Mineralization Isopropylamine Isopropylamine N_isopropylaniline->Isopropylamine

Microbial degradation pathways of Propachlor by different soil bacteria.

This compound

Experimental Protocols

The following section details the methodologies employed in key studies on Propachlor degradation.

Study of Propachlor Degradation by Soil Bacteria

Objective: To isolate and characterize bacteria capable of degrading Propachlor and to elucidate the metabolic pathways.

Methodology:

  • Enrichment and Isolation: Soil samples are enriched in a mineral salts medium containing Propachlor as the sole carbon source. Serial dilutions are plated to isolate individual bacterial colonies.

  • Growth Studies: Isolated strains are grown in liquid cultures with Propachlor as the sole carbon and energy source. Bacterial growth is monitored over time by measuring optical density.

  • Metabolite Identification:

    • Cell suspensions of the isolated bacteria are incubated with Propachlor.

    • At various time points, samples of the culture medium are collected and extracted with an organic solvent (e.g., ethyl acetate).

    • The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Propachlor and its degradation intermediates.

  • Mineralization Assay:

    • To determine the extent of complete degradation, ¹⁴C-ring-labeled Propachlor is used.

    • Bacterial cultures are incubated with the radiolabeled herbicide.

    • The evolution of ¹⁴CO₂ is measured over time using a scintillation counter, which indicates the mineralization of the aromatic ring.

Experimental_Workflow_Propachlor_Degradation cluster_0 Isolation and Culture cluster_1 Degradation Analysis cluster_2 Mineralization Assay Soil_Sample Soil Sample Enrichment Enrichment Culture (Propachlor Medium) Soil_Sample->Enrichment Isolation Isolation of Bacterial Strains Enrichment->Isolation Growth Growth Studies Isolation->Growth Incubation Incubation with Propachlor Growth->Incubation Incubation_14C Incubation with ¹⁴C-Propachlor Growth->Incubation_14C Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & GC-MS Analysis Extraction->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID CO2_Trapping ¹⁴CO₂ Trapping Incubation_14C->CO2_Trapping Scintillation Scintillation Counting CO2_Trapping->Scintillation Mineralization_Quant Quantification of Mineralization Scintillation->Mineralization_Quant

Experimental workflow for studying the microbial degradation of Propachlor.

Conclusion

The available scientific literature provides a solid foundation for understanding the degradation of Propachlor in the environment, with detailed information on its degradation rates under various conditions and the specific microbial pathways involved. In stark contrast, there is a significant lack of published experimental data on the degradation of this compound. To enable a comprehensive and objective comparison, further research is critically needed to determine the degradation kinetics and metabolic pathways of this compound in relevant environmental systems. Such studies would be invaluable for a more complete risk assessment of this herbicide.

References

Assessing the Selectivity of Chloroacetamide Herbicides in Cereal and Legume Crops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of chloroacetamide herbicides in different crop varieties, with a focus on wheat, maize, and soybean. Due to the limited availability of public data on Terbuchlor, this guide focuses on other widely used chloroacetamide herbicides: Acetochlor, S-metolachlor, and Alachlor. The information presented is a synthesis of findings from various studies and provides a framework for evaluating herbicide selectivity.

Executive Summary

Chloroacetamide herbicides are a class of pre-emergent herbicides widely used for controlling annual grasses and some broadleaf weeds in a variety of crops. Their mode of action involves the inhibition of very-long-chain fatty acid synthesis, which is crucial for cell division and growth in susceptible plants. The selectivity of these herbicides is critical to ensure weed control without causing significant injury to the crop. This guide presents available data on the phytotoxicity and yield effects of Acetochlor on wheat, S-metolachlor on maize, and Alachlor on soybean, providing a comparative overview for researchers.

Data Presentation: Herbicide Selectivity in Different Crop Varieties

The following tables summarize the quantitative data on the phytotoxicity and yield effects of selected chloroacetamide herbicides on wheat, maize, and soybean. It is important to note that the effects of herbicides can vary significantly based on factors such as soil type, climate, application rate, and crop variety.

Table 1: Effect of Acetochlor on Wheat

Wheat VarietyApplication Rate (g a.i./ha)Phytotoxicity (%)Yield Reduction (%)Reference
Jimai 22750Minimal- (Yield benefit observed)
Not SpecifiedNot SpecifiedSignificant accumulation in roots, less in foliageIC50 values determined

Table 2: Effect of S-metolachlor on Maize

Maize HybridApplication Rate (kg a.i./ha)Phytotoxicity (%)Yield Reduction (%)Reference
P-32031.92Not specified- (Yield increase of 21%)
Not Specified1.12Not specified- (Consistently high yields)
Not Specified0.05 (1/16x label rate)No significant biomass reductionNot specified

Table 3: Effect of Alachlor on Soybean

Soybean VarietyApplication Rate ( kg/ha )Phytotoxicity (%)Yield Reduction (%)Reference
Not Specified2.0Not significant- (Significantly higher seed yield)
CD 214 (RR)0.36 - 5.76Mild to moderateNot specified
Not SpecifiedNot Specified"Draw-stringing" injuryUnlikely to cause yield loss

Experimental Protocols

The assessment of herbicide selectivity involves a combination of greenhouse and field trials. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Greenhouse-Based Dose-Response Assay for Herbicide Phytotoxicity

This protocol is adapted from studies assessing the relative sensitivity of different plant species to herbicides.

Objective: To determine the dose-dependent phytotoxic effect of a herbicide on various crop varieties under controlled environmental conditions.

Materials:

  • Seeds of the crop varieties to be tested.

  • Herbicide of interest (e.g., this compound, Acetochlor, S-metolachlor, Alachlor).

  • Pots filled with a standardized soil or potting mix.

  • Greenhouse with controlled temperature, light, and humidity.

  • Spraying equipment calibrated for precise application.

  • Analytical balance.

  • Drying oven.

Procedure:

  • Planting: Sow a predetermined number of seeds of each crop variety into individual pots.

  • Growth Stage: Allow the plants to grow to a specific developmental stage (e.g., two to three true leaves) before herbicide application.

  • Herbicide Preparation: Prepare a series of herbicide concentrations, including a control (no herbicide) and a range of doses above and below the recommended field application rate.

  • Application: Apply the different herbicide concentrations to the respective pots using a calibrated sprayer to ensure uniform coverage.

  • Incubation: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Phytotoxicity Assessment: Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death). Symptoms to record include stunting, chlorosis, necrosis, and morphological abnormalities.

  • Biomass Measurement: At the end of the experimental period, harvest the above-ground plant biomass from each pot.

  • Dry Weight Determination: Dry the harvested biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved. Record the dry weight.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate parameters such as the GR50 (the herbicide dose that causes a 50% reduction in plant growth).

Protocol 2: Field Trial for Assessing Herbicide Selectivity and Crop Yield

This protocol outlines the methodology for evaluating the impact of herbicides on crop performance under real-world agricultural conditions.

Objective: To assess the selectivity of a herbicide on different crop varieties by measuring phytotoxicity and crop yield in a field setting.

Materials:

  • Seeds of the crop varieties to be tested.

  • Herbicide of interest and any required adjuvants.

  • Commercial-scale agricultural equipment for planting, spraying, and harvesting.

  • Field plots with uniform soil characteristics.

  • Weather monitoring equipment.

Procedure:

  • Experimental Design: Design the field trial using a recognized statistical design, such as a randomized complete block design, with multiple replications for each treatment.

  • Plot Establishment: Prepare the field plots according to standard agricultural practices for the specific crop.

  • Planting: Plant the different crop varieties in their respective plots.

  • Herbicide Application: Apply the herbicide at the recommended rate and timing (pre-emergence or post-emergence) using calibrated field spraying equipment. Include an untreated control for comparison.

  • Phytotoxicity Assessment: Visually assess crop injury at key growth stages using a standardized rating scale.

  • Weed Control Efficacy: Assess the effectiveness of the herbicide in controlling the target weed species.

  • Yield Data Collection: At crop maturity, harvest the plots and determine the grain yield for each treatment. Adjust yield data for moisture content.

  • Data Analysis: Statistically analyze the phytotoxicity and yield data to determine if there are significant differences between the herbicide-treated plots and the untreated control, and among different crop varieties.

Mandatory Visualization

Experimental_Workflow_for_Herbicide_Selectivity_Assessment cluster_greenhouse Greenhouse Dose-Response Assay cluster_field Field Trial cluster_outcome Assessment Outcome A Seed Planting of Crop Varieties B Growth to Target Stage A->B C Herbicide Application (Multiple Doses) B->C D Visual Phytotoxicity Assessment C->D E Biomass Measurement (Dry Weight) D->E F Data Analysis (GR50 Calculation) E->F M Herbicide Selectivity Profile F->M Informs G Plot Establishment & Planting H Herbicide Application (Recommended Rate) G->H I In-field Phytotoxicity Assessment H->I J Weed Control Efficacy Assessment H->J K Crop Harvest & Yield Measurement I->K J->K L Statistical Analysis of Yield Data K->L L->M Validates Signaling_Pathway_of_Chloroacetamide_Herbicides cluster_herbicide_action Mechanism of Action cluster_selectivity Basis of Selectivity in Tolerant Crops Herbicide Chloroacetamide Herbicide (e.g., this compound) VLCFA Very-Long-Chain Fatty Acid (VLCFA) Synthesis Herbicide->VLCFA Inhibits Metabolism Rapid Metabolic Detoxification (e.g., Glutathione Conjugation) Herbicide->Metabolism Enters Tolerant Crop CellMembrane Cell Membrane Formation & Cell Division VLCFA->CellMembrane PlantGrowth Inhibition of Seedling Shoot and Root Growth CellMembrane->PlantGrowth PlantDeath Susceptible Plant Death PlantGrowth->PlantDeath Herbicide_Inactive Inactive Herbicide Metabolite Metabolism->Herbicide_Inactive

Validating Kinase Inhibition in Cell-Based Assays: A Comparative Guide Featuring Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, revolutionizing treatment for various malignancies.[1][2] These small molecules are designed to block the action of tyrosine kinases, enzymes that play a crucial role in the signaling pathways governing cell growth, proliferation, and survival.[3][4] Dysregulation of these kinases is a common driver of cancer.[4] This guide provides a comparative analysis of the validation of kinase inhibition in cell-based assays, using the potent, orally bioavailable dual Src/Abl inhibitor, Dasatinib, as a primary example. We will compare its performance with other well-established TKIs, Bosutinib and Ponatinib, and provide detailed experimental protocols and visualizations to aid researchers in their drug development efforts.

Data Presentation: Comparative Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a kinase inhibitor. The table below summarizes the IC50 values for Dasatinib, Bosutinib, and Ponatinib against several key kinases. Lower IC50 values are indicative of greater potency.

Kinase TargetDasatinib IC50 (nM)Bosutinib IC50 (nM)Ponatinib IC50 (nM)
BCR-ABL 0.9 - 9~10.37 - 2
BCR-ABL (T315I Mutant) >10,000Inactive in vivo2
c-SRC 0.5 - 161.2~50 (various Src family)
c-KIT ->10,000Potent inhibitor
PDGFR ->10,000Potent inhibitor
VEGFR --Potent inhibitor
FGFR --Potent inhibitor

Note: IC50 values can vary based on the specific cell lines and assay conditions used. The data presented is a representative compilation from published literature.

Experimental Protocols

Western Blot for Analysis of Target Phosphorylation

A Western blot is a fundamental technique to directly assess the efficacy of a kinase inhibitor by measuring the phosphorylation state of its target protein or downstream substrates within the cell. A reduction in the phosphorylated form of the target protein upon treatment with the inhibitor confirms its intracellular activity.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., K562 for BCR-ABL or a cell line with activated Src signaling) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation levels.

    • Pre-treat the cells with a range of concentrations of the kinase inhibitor (e.g., Dasatinib, Bosutinib, Ponatinib) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with an appropriate growth factor or activator (if necessary) for a short period (e.g., 10-15 minutes) to induce phosphorylation of the target kinase.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Src) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein and/or a loading control like β-actin.

Cell Viability Assay (MTT/MTS or Luminescence-Based)

Cell viability assays are used to determine the downstream effects of kinase inhibition, such as reduced proliferation or induced cell death (cytotoxicity).

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for a desired treatment duration (e.g., 48 or 72 hours).

  • Measurement of Cell Viability:

    • For MTT Assay:

      • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

      • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

      • Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • For Luminescence-Based Assays (e.g., CellTiter-Glo®):

      • Add the reagent directly to the wells according to the manufacturer's instructions.

      • Mix and incubate for a short period.

      • Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Src Src Receptor Tyrosine Kinase->Src Activates Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Dasatinib Dasatinib Dasatinib->Src Inhibits

Caption: Simplified Src signaling pathway and the point of inhibition by Dasatinib.

A 1. Cell Treatment (Inhibitor +/- Stimulus) B 2. Cell Lysis (with Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Western Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Phospho vs. Total Protein) G->H

Caption: Experimental workflow for Western blot analysis of kinase inhibition.

cluster_inhibitors Tyrosine Kinase Inhibitors cluster_targets Primary Kinase Targets Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL Src Family Kinases Src Family Kinases Dasatinib->Src Family Kinases Bosutinib Bosutinib Bosutinib->BCR-ABL Bosutinib->Src Family Kinases Ponatinib Ponatinib Ponatinib->BCR-ABL Ponatinib->Src Family Kinases BCR-ABL (T315I) BCR-ABL (T315I Mutant) Ponatinib->BCR-ABL (T315I) Multi-Kinase Broad Spectrum (VEGFR, FGFR, etc.) Ponatinib->Multi-Kinase

Caption: Logical relationships between selected TKIs and their primary targets.

References

Safety Operating Guide

Navigating the Final Step: A Guide to Proper Disposal of Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific guidance for "Terbuchlor" necessitates a focus on established best practices for hazardous chemical disposal. Researchers, scientists, and drug development professionals are urged to consult the specific Safety Data Sheet (SDS) for any chemical prior to handling and disposal.

Immediate Safety and Logistical Information

Proper disposal begins with safe handling and accurate identification of the waste. Adherence to these initial steps is paramount to prevent accidents and ensure regulatory compliance.

Personal Protective Equipment (PPE) and Handling

Before handling any chemical waste, it is essential to wear appropriate personal protective equipment. This includes, but is not limited to, chemical-resistant gloves, eye protection, and a lab coat.[1][2] All handling of hazardous waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] Avoid direct contact with skin and eyes, and prevent the release of chemicals into the environment.[4]

Waste Identification and Labeling

Properly labeling chemical waste is a crucial step for safe disposal. Each waste container must be clearly labeled with the words "Hazardous Waste" and include the full chemical name(s) of the contents. Chemical abbreviations or generalities are not acceptable. The label should also include information about the hazards of the waste (e.g., flammable, corrosive, toxic).

Operational and Disposal Plan

The disposal of chemical waste must follow a structured plan to ensure that it is managed safely and in accordance with regulations.

Step-by-Step Disposal Procedures
  • Container Selection and Management :

    • Use a suitable container with a secure lid that is compatible with the chemical waste being stored.

    • Ensure the container is in good condition, with no leaks or cracks.

    • Keep waste containers closed except when adding waste.

    • Do not overfill containers; a general guideline is to fill to no more than 75-90% capacity to allow for expansion.

  • Waste Segregation and Storage :

    • Segregate incompatible wastes to prevent hazardous reactions. For example, flammable liquids should be stored separately from oxidizers.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Disposal of Unused or Expired Chemicals :

    • Any unwanted or expired chemical is considered a waste and must be disposed of following hazardous waste procedures.

    • Do not dispose of chemicals down the drain or in the regular trash.

  • Management of Contaminated Materials :

    • Labware, glassware, and other materials contaminated with hazardous chemicals must be treated as hazardous waste.

    • Package these materials in a puncture-proof container and label it as "Hazardous Waste," listing the contaminating chemical.

  • Empty Container Disposal :

    • Empty chemical containers should be triple-rinsed with an appropriate solvent.

    • The rinsate from this process must be collected and treated as hazardous waste.

    • After triple-rinsing and air drying, the container may be disposed of in the regular trash, unless it held a highly toxic substance, in which case it should still be managed as hazardous waste.

Regulatory Framework

The disposal of hazardous waste in the United States is primarily governed by two federal acts, the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).

Regulation Governing Agency Key Provisions
Resource Conservation and Recovery Act (RCRA) Environmental Protection Agency (EPA)Governs the management and disposal of hazardous wastes from "cradle-to-grave," tracking it from generation to final disposal.
Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) Environmental Protection Agency (EPA)Regulates the sale, distribution, and use of pesticides. It mandates that pesticide labels include legally binding disposal instructions.

Many states have their own, often stricter, regulations for hazardous waste disposal. Some states offer "Clean Sweep" programs for the collection and disposal of pesticides. It is essential to contact your institution's Environmental Health and Safety (EHS) office or your local solid waste agency for specific guidance.

Experimental Protocols and Workflows

The following diagram illustrates the general workflow for the proper disposal of a hazardous chemical in a laboratory setting.

cluster_prep Preparation & Identification cluster_waste_stream Waste Stream Determination cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Waste Management cluster_container Container Management start Chemical is identified for disposal ppe Don appropriate PPE start->ppe sds Consult Safety Data Sheet (SDS) ppe->sds is_hazardous Is the chemical hazardous? sds->is_hazardous non_haz_disposal Dispose according to institutional non-hazardous waste procedures is_hazardous->non_haz_disposal No label_waste Label container 'Hazardous Waste' with chemical name and hazards is_hazardous->label_waste Yes segregate Segregate from incompatible materials label_waste->segregate store Store in designated secondary containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs empty_container Is the container empty? contact_ehs->empty_container empty_container->label_waste No, contains residue triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in trash collect_rinsate->dispose_container

Caption: Workflow for Hazardous Chemical Disposal in a Laboratory Setting.

References

Navigating the Safe Handling of tert-Butyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling tert-Butyl chloride, a highly flammable and volatile chemical. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.

Essential Safety Information at a Glance

A summary of key quantitative safety data for tert-Butyl chloride is provided in the table below. This information is crucial for conducting risk assessments and implementing appropriate safety controls.

ParameterValueSource
Flash Point-30°C (-22°F) closed cup[1]
Boiling Point51-52°C (124-126°F)[1]
Hazard ClassFlammable liquids (Category 2 or 3)[2]
Incompatible MaterialsStrong oxidizing agents, strong bases, water, alcohols[3]

Personal Protective Equipment (PPE)

When handling tert-Butyl chloride, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and accidental ingestion.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. Butyl rubber or Viton™ are recommended. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes made of a non-porous material are required.

  • Respiratory Protection: All work with tert-Butyl chloride must be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.

Experimental Protocol: Safe Handling of tert-Butyl Chloride

This protocol outlines the essential steps for safely handling tert-Butyl chloride in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary reagents and equipment, including spark-proof tools, readily available.

    • Prepare spill cleanup materials and appropriate quenching agents.

    • Verify that a safety shower and eyewash station are accessible.

  • Handling:

    • Work with the smallest feasible quantities of the chemical.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Keep the container tightly closed when not in use.

    • Handle the chemical under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

    • Avoid contact with incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

  • Post-Handling:

    • Decontaminate all equipment that has come into contact with tert-Butyl chloride.

    • Properly label and store any unused material in a cool, dry, well-ventilated area away from heat and ignition sources.

    • Thoroughly wash hands and forearms after handling.

Disposal Plan

  • Waste Collection: Collect waste tert-Butyl chloride and any contaminated materials in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal plant. Do not dispose of it down the drain. Empty containers may still contain flammable vapors and should be handled with care.

Emergency Procedures

  • Spill: In case of a small spill, evacuate the area, remove all ignition sources, and clean it up using an inert absorbent material. For large spills, evacuate the laboratory and call emergency services.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a heavy water stream.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.

Workflow for Safe Handling of tert-Butyl Chloride

A Preparation - Verify fume hood function - Assemble all materials - Prepare spill kit B Don Personal Protective Equipment (PPE) - Safety goggles & face shield - Chemical-resistant gloves - Flame-resistant lab coat A->B F Emergency Procedures - Spill: Evacuate & clean up - Fire: Use appropriate extinguisher - Exposure: Administer first aid & seek medical attention A->F C Handling in Fume Hood - Ground and bond containers - Use spark-proof tools - Work with minimal quantities B->C B->F D Post-Handling - Decontaminate equipment - Store chemical properly - Wash hands thoroughly C->D C->F E Waste Disposal - Collect in labeled container - Dispose via hazardous waste service D->E D->F E->F

Caption: Workflow for the safe handling of tert-Butyl chloride from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.